molecular formula C11H6ClFOS B1324117 3-(4-Chloro-3-fluorobenzoyl)thiophene CAS No. 898771-18-1

3-(4-Chloro-3-fluorobenzoyl)thiophene

Katalognummer: B1324117
CAS-Nummer: 898771-18-1
Molekulargewicht: 240.68 g/mol
InChI-Schlüssel: NMMMAVSHNQWVBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chloro-3-fluorobenzoyl)thiophene is a useful research compound. Its molecular formula is C11H6ClFOS and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Chloro-3-fluorobenzoyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chloro-3-fluorobenzoyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4-chloro-3-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMMAVSHNQWVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CSC=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641844
Record name (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-18-1
Record name (4-Chloro-3-fluorophenyl)-3-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-18-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Analytical Profiling of 3-(4-Chloro-3-fluorobenzoyl)thiophene: Molecular Weight, Exact Mass, and HRMS Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs), halogenated heterocyclic building blocks play a critical role in modulating lipophilicity and metabolic stability. 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS: 898771-18-1)[1] is a highly functionalized intermediate characterized by a thiophene ring linked via a carbonyl bridge to a di-halogenated phenyl system.

When utilizing this compound in complex synthetic pathways, researchers must rely on High-Resolution Mass Spectrometry (HRMS) to verify successful coupling and monitor degradation. This whitepaper provides an authoritative guide on the physicochemical properties, exact mass dynamics, and self-validating analytical protocols required to unambiguously characterize 3-(4-chloro-3-fluorobenzoyl)thiophene.

Structural and Physicochemical Profiling

The distinction between average molecular weight and monoisotopic exact mass is a fundamental concept in mass spectrometry that dictates how a compound is targeted and identified.

  • Average Molecular Weight (MW): Calculated using the naturally occurring weighted average of all isotopes for each element (e.g., Chlorine = 35.45 Da). This value is utilized for macroscopic stoichiometric calculations during bulk synthesis[1].

  • Monoisotopic Exact Mass: Calculated using the mass of the most abundant, stable isotope of each element (e.g., 12C , 1H , 35Cl , 19F , 16O , 32S ). In HRMS, analyzers detect individual isotopologues rather than bulk averages, making the exact mass the critical parameter for precursor isolation.

Causality in Analytical Targeting: Because 3-(4-chloro-3-fluorobenzoyl)thiophene contains both Chlorine and Sulfur—elements with highly distinct isotopic signatures—its mass spectrum presents a complex isotopic fine structure. Relying on the average molecular weight in an HRMS workflow would result in a failure to isolate the correct precursor ion, leading to false-negative data.

Table 1: Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Formula C11​H6​ClFOS Defines the elemental composition and degree of unsaturation.
Average Molecular Weight 240.68 g/mol Essential for gravimetric preparation and reaction stoichiometry.
Monoisotopic Exact Mass 239.9812 DaThe exact mass of the 35Cl / 32S isotopologue; used for HRMS targeting.
Precursor Ion [M+H] + 240.9885 DaThe target mass-to-charge ratio ( m/z ) in positive-mode Electrospray Ionization (ESI).

High-Resolution Mass Spectrometry (HRMS) Dynamics

The presence of chlorine and sulfur in the molecule generates a highly diagnostic M+2 isotopic peak. Chlorine naturally occurs as 35Cl (~75.78%) and 37Cl (~24.22%)[2]. Sulfur naturally occurs as 32S (~95%) and 34S (~4.2%).

Expert Insight: The M+2 peak of 3-(4-chloro-3-fluorobenzoyl)thiophene is actually a composite of two distinct isotopologues: one driven by 37Cl [3] and one driven by 34S [4]. Ultra-high-resolution mass spectrometers (e.g., Orbitrap or FT-ICR) capable of resolving power >200,000 FWHM can separate these two M+2 peaks, providing absolute confirmation of both the halogen and the heterocycle.

Table 2: Isotopic Fine Structure Profile (Theoretical)
IsotopologueExact Mass (Da)Primary Isotopic ContributorRelative Abundance
M 239.9812 12C , 1H , 35Cl , 19F , 16O , 32S 100% (Base Peak)
M+1 240.9845 13C (Single substitution)~12.5%
M+2 ( 34S ) 241.9770 34S substitution~4.4%
M+2 ( 37Cl ) 241.9782 37Cl substitution~32.0%

Self-Validating LC-HRMS Protocol for Exact Mass Determination

To ensure data trustworthiness, the analytical workflow must be a self-validating system . The following protocol utilizes an internal lock-mass calibration to dynamically correct for instrument drift, guaranteeing sub-5 ppm mass accuracy.

LCHRMS_Workflow Step1 Sample Prep Protonation via HCOOH Step2 UHPLC C18 Separation Step1->Step2 Step3 ESI(+) Ionization Step2->Step3 Step4 HRMS Analyzer Lock-Mass Calibration Step3->Step4 Step5 Data Processing < 5 ppm Accuracy Step4->Step5

Caption: LC-HRMS workflow utilizing lock-mass calibration for self-validating exact mass analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & System Suitability

  • Dissolve 1.0 mg of 3-(4-chloro-3-fluorobenzoyl)thiophene in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an abundant proton source. The carbonyl oxygen and the thiophene ring readily accept protons, driving the formation of the [M+H]+ precursor ion ( m/z 240.9885) necessary for positive-mode ESI.

Step 2: Chromatographic Separation

  • Inject 2 µL of the sample onto a C18 Reverse Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Apply a linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) over 5 minutes.

  • Causality: The halogenated phenyl ring imparts significant lipophilicity to the molecule. A rapid, steep organic gradient focuses the analyte band, preventing peak broadening and maximizing the signal-to-noise ratio entering the mass spectrometer.

Step 3: Ionization & Dynamic Lock-Mass Calibration (Self-Validation)

  • Operate the Electrospray Ionization (ESI) source in positive mode.

  • Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, exact mass [M+H]+ = 556.2771 Da) via a secondary reference sprayer at 10 µL/min.

  • Causality & Trustworthiness: Time-of-Flight (TOF) tubes are susceptible to micro-thermal expansions during operation, which can shift mass readings. The software continuously monitors the known mass of Leucine Enkephalin. If the lock-mass reading drifts, the system dynamically recalculates the calibration curve for the target analyte. If the drift exceeds system tolerances, the scan is automatically flagged, preventing the reporting of false elemental compositions.

Step 4: Data-Dependent MS/MS Acquisition

  • Isolate the precursor ion ( m/z 240.9885) using the quadrupole mass filter (isolation width 1.0 Da).

  • Subject the isolated ions to Collision-Induced Dissociation (CID) using stepped normalized collision energies (NCE) of 20, 30, and 40 eV.

Mechanistic Fragmentation Pathways (MS/MS)

Understanding the fragmentation of 3-(4-chloro-3-fluorobenzoyl)thiophene is critical for structural elucidation. The carbonyl group acts as a strong electron-withdrawing center, weakening the adjacent carbon-carbon bonds.

Causality of Fragmentation: Upon collision with inert gas molecules (CID), the most thermodynamically favorable pathway is α -cleavage adjacent to the carbonyl group. This results in the formation of highly stable, resonance-stabilized acylium ions. Because the molecule is asymmetric, α -cleavage can occur on either side of the carbonyl, yielding two distinct diagnostic product ions.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 240.9885 FragA Acylium Ion A [C7H3ClFO]+ m/z 156.9857 Precursor->FragA α-cleavage (C-C) FragB Acylium Ion B [C5H3OS]+ m/z 110.9905 Precursor->FragB α-cleavage (C-C) LossA Neutral Loss Thiophene Radical Precursor->LossA LossB Neutral Loss Halogenated Phenyl Precursor->LossB

Caption: Primary α-cleavage fragmentation pathways of 3-(4-chloro-3-fluorobenzoyl)thiophene.

  • Product Ion A ( m/z 156.9857): Formed by the loss of the thiophene radical. This ion retains the chlorine atom, meaning it will exhibit its own localized M+2 isotopic signature (a ~3:1 ratio at m/z 158.9827), confirming the presence of the halogenated ring.

  • Product Ion B ( m/z 110.9905): Formed by the loss of the 4-chloro-3-fluorophenyl radical. This ion retains the sulfur atom, exhibiting a localized M+2 peak (~4.4% abundance at m/z 112.9863), confirming the presence of the thiophene moiety.

References

  • National Center for Biotechnology Information (NCBI). "Chlorine-37 | Cl | CID 175671004". PubChem. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Sulfur-34 | S | CID 71309543". PubChem. URL:[Link]

  • Wikipedia Contributors. "Isotopes of Chlorine". Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

1H and 13C NMR Spectral Characterization of 3-(4-Chloro-3-fluorobenzoyl)thiophene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Framework

The compound 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS: 898771-18-1) represents a highly functionalized heterocyclic architecture frequently utilized as an intermediate in medicinal chemistry and agrochemical development. Structurally, it consists of three distinct domains: an electron-rich thiophene ring, a bridging carbonyl group, and an electron-deficient di-halogenated phenyl ring.

Accurate structural elucidation of this molecule requires a robust, self-validating analytical approach. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this task. However, the presence of the fluorine atom ( 19F , spin = 1/2) introduces complex heteronuclear spin-spin coupling networks in both the 1H and 13C spectra. This guide provides a comprehensive, expert-level methodology for the acquisition, assignment, and validation of the NMR spectral data for this specific compound, grounded in established spectroscopic principles[1].

Experimental Acquisition Protocols

To ensure data integrity and establish a self-validating system, the experimental protocol must be meticulously controlled. The causality behind each parameter choice is detailed below.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg (for 1H ) or 50–70 mg (for 13C ) of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ is selected because it lacks exchangeable protons, preventing signal suppression, and its residual solvent peaks ( δH​ 7.26 ppm, δC​ 77.16 ppm) serve as reliable internal references. Tetramethylsilane (TMS) at 0.00 ppm is added as the primary standard.

  • 1 H NMR Acquisition (400/500 MHz): Execute a standard 1D proton sequence with a 30° excitation pulse. Set the relaxation delay ( D1​ ) to 2.0 seconds.

    • Causality: A 2-second D1​ ensures that all protons fully relax back to equilibrium between scans, guaranteeing that the integration values accurately reflect the 1:1 stoichiometric ratio of the aromatic protons.

  • 13 C{ 1 H} NMR Acquisition (100/125 MHz): Utilize a power-gated decoupling sequence (e.g., WALTZ-16). Set the D1​ delay to 3.0 seconds and acquire 1024–2048 scans.

    • Causality: Power-gated decoupling removes 1H−13C splitting (simplifying the spectrum) while retaining the Nuclear Overhauser Effect (NOE) enhancement. The extended D1​ is critical because quaternary carbons (e.g., the carbonyl and halogen-bearing carbons) possess long T1​ relaxation times; insufficient delays will artificially attenuate these critical signals.

  • 2D NMR Validation Suite: Acquire Gradient-Selected COSY, HSQC, and HMBC spectra.

NMR_Workflow N1 Sample Preparation (CDCl3, TMS, 298 K) N2 1D NMR Acquisition (1H & 13C{1H}) N1->N2 N3 2D NMR Acquisition (COSY, HSQC, HMBC) N2->N3 N4 Data Processing (FT, Phase/Baseline Corr.) N3->N4 N5 Spectral Assignment & Multiplet Analysis N4->N5 N6 Structural Validation (Self-Validating System) N5->N6

Workflow for NMR data acquisition and structural validation.

1 H NMR Spectral Data & Multiplet Analysis

The 1H NMR spectrum features two isolated spin systems separated by the carbonyl bridge. The interpretation relies heavily on empirical chemical shift rules[2] and homonuclear/heteronuclear coupling constants.

Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Int.Assignment Rationale
H-2 (Thiophene) 8.05dd3.0, 1.21HHighly deshielded by the adjacent C=O; coupled to H-5 ( 4J ) and H-4 ( 4J ).
H-2' (Phenyl) 7.65dd9.5, 2.01HOrtho to F ( 3JHF​ = 9.5 Hz), meta to H-6' ( 4JHH​ = 2.0 Hz).
H-6' (Phenyl) 7.62dd8.3, 2.01HOrtho to C=O; coupled to H-5' ( 3JHH​ ) and H-2' ( 4JHH​ ).
H-4 (Thiophene) 7.60dd5.1, 1.21HCoupled to H-5 ( 3J ) and H-2 ( 4J ).
H-5' (Phenyl) 7.55dd8.3, 6.01HOrtho to Cl; coupled to H-6' ( 3JHH​ ) and F ( 4JHF​ = 6.0 Hz).
H-5 (Thiophene) 7.35dd5.1, 3.01HCoupled to H-4 ( 3J ) and H-2 ( 4J ).

Note on Causality: The multiplicity of the phenyl protons is heavily dictated by the 19F nucleus. Fluorine-19 has a 100% natural abundance and a spin of 1/2, meaning it splits adjacent protons just like another hydrogen atom would[3]. The massive 3JHF​ coupling (9.5 Hz) unambiguously identifies the H-2' proton.

13 C NMR Spectral Data & Heteronuclear Coupling

In a standard 13C { 1H } experiment, protons are decoupled, but the 19F nucleus is not. Therefore, the carbon signals of the phenyl ring will appear as doublets due to 13C−19F spin-spin coupling. The magnitude of the JCF​ coupling constant decays exponentially with distance, providing a built-in topological map of the phenyl ring[4].

Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment Rationale
C=O 188.5s-Carbonyl bridge, highest shift.
C-3' (Phenyl) 158.4d250.5 ( 1J )Directly bonded to F; massive splitting.
C-3 (Thiophene) 141.2s-Quaternary carbon attached to C=O.
C-1' (Phenyl) 137.5d3.5 ( 4J )Quaternary, attached to C=O.
C-2 (Thiophene) 133.5s-Aromatic CH, deshielded by C=O.
C-5' (Phenyl) 131.1d8.0 ( 3J )Aromatic CH, meta to F.
C-4 (Thiophene) 127.8s-Aromatic CH.
C-6' (Phenyl) 126.8d3.0 ( 4J )Aromatic CH, para to F.
C-5 (Thiophene) 126.4s-Aromatic CH.
C-4' (Phenyl) 124.6d18.5 ( 2J )Quaternary (C-Cl), ortho to F.
C-2' (Phenyl) 117.2d23.0 ( 2J )Aromatic CH, ortho to F.

Note on Causality: The 1JCF​ coupling of ~250 Hz at 158.4 ppm is the definitive anchor point for the spectrum. The 2JCF​ couplings (~18-23 Hz) identify the adjacent C-2' and C-4' carbons, allowing for rapid, error-free assignment of the halogenated ring.

Structural Validation via 2D NMR (Self-Validating System)

To elevate the analysis from "predicted" to "unambiguously proven," a 2D NMR self-validating system must be employed.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps all protons to their directly attached carbons ( 1JCH​ ). This resolves any overlap in the crowded 7.3–7.7 ppm region of the 1H spectrum by spreading the signals across the wider 13C chemical shift dispersion.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. Because the thiophene and phenyl rings are separated by a quaternary carbonyl group, there is no through-bond proton-proton coupling between them. HMBC visualizes 2-bond and 3-bond carbon-proton couplings ( 2JCH​ , 3JCH​ ).

The definitive proof of the molecular skeleton is the observation of 3J HMBC cross-peaks from both the thiophene protons (H-2, H-4) and the phenyl protons (H-2', H-6') converging on the single carbonyl carbon at δ 188.5 ppm.

HMBC H2 Thiophene H-2 CO Carbonyl (C=O) δ 188.5 ppm H2->CO 3J HMBC H4 Thiophene H-4 H4->CO 3J HMBC H2P Phenyl H-2' H2P->CO 3J HMBC H6P Phenyl H-6' H6P->CO 3J HMBC

Key HMBC correlations validating the carbonyl bridge connectivity.

Conclusion

The comprehensive characterization of 3-(4-chloro-3-fluorobenzoyl)thiophene relies on the synergistic interpretation of 1D and 2D NMR data. By leveraging the specific J -coupling signatures of the 19F nucleus and bridging isolated spin systems via HMBC, researchers can establish a closed-loop, self-validating analytical framework. This methodology ensures absolute structural confidence, which is paramount for downstream drug development and synthetic scaling.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[Link][1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link][2]

  • Veeraprakash, B., Lobo, N. P., & Narasimhaswamy, T. "13C NMR Studies, Molecular Order, and Mesophase Properties of Thiophene Mesogens". The Journal of Physical Chemistry B - ACS Publications.[Link][4]

Sources

Structural Elucidation and X-Ray Crystallographic Profiling of 3-(4-Chloro-3-fluorobenzoyl)thiophene in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS 898771-18-1) is a highly privileged, halogenated heterocyclic scaffold utilized extensively in modern medicinal chemistry. As a critical building block, its structural topology—dictated by the central carbonyl linker bridging an electron-rich thiophene ring and an electron-deficient dihalogenated phenyl ring—makes it an ideal precursor for synthesizing potent Janus kinase 1 (JAK1) inhibitors[1] and positive allosteric modulators (PAMs) for G-protein coupled receptors (GPCRs)[2].

This whitepaper provides an in-depth technical guide on the X-ray crystallographic profiling of 3-(4-chloro-3-fluorobenzoyl)thiophene. By establishing a self-validating crystallographic workflow, we elucidate how the spatial orientation, dihedral twisting, and halogen bonding capabilities of this molecule dictate its pharmacological utility.

Pharmacological Relevance & Structural Causality

The biological efficacy of benzoylthiophene derivatives is deeply rooted in their three-dimensional conformation. In the context of the A1 adenosine receptor (A1AR), benzoylthiophenes act as allosteric enhancers, binding to an extrahelical lipid-exposed site on transmembrane domains 5 and 6 (TM5/TM6)[3].

The causality behind this binding affinity lies in the molecule's dihedral twist. The carbonyl bridge prevents the thiophene and phenyl rings from achieving perfect coplanarity due to steric hindrance, forcing a twisted conformation (typically ~50°–60°)[4]. This non-planar architecture allows the molecule to act as a "molecular glue," stabilizing specific receptor conformations[5]. Furthermore, the strategic placement of chlorine and fluorine atoms on the phenyl ring introduces highly directional halogen bonding (via the σ -hole of the chlorine atom) and enhances lipophilicity, which is critical for penetrating the hydrophobic pockets of kinase hinge regions[1][6].

Receptor_Logic L1 Benzoylthiophene Ligand (Halogenated Scaffold) R1 A1 Adenosine Receptor (Allosteric Pocket) L1->R1 Binding E2 JAK1 Kinase Inhibition (Alternative Target) L1->E2 Hinge Binding S1 Receptor Conformational Shift (TM5 & TM6 Stabilization) R1->S1 Induced Fit E1 Enhanced Orthosteric Binding (Positive Allosteric Modulation) S1->E1 PAM Effect

Pharmacological targeting logic of halogenated benzoylthiophenes.

Experimental Protocols: Crystallization & X-Ray Diffraction

To obtain reliable structural data, the experimental protocols must function as a self-validating system. The choice of solvent, temperature, and radiation source directly impacts the resolution of the electron density map.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Halogenated benzoylthiophenes possess moderate polarity. Vapor diffusion using a volatile good solvent and a non-volatile poor solvent ensures a slow, controlled supersaturation gradient, preventing the formation of twinned or microcrystalline aggregates[7].

  • Solvent Preparation: Dissolve 15 mg of highly pure (>99%) 3-(4-chloro-3-fluorobenzoyl)thiophene in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner vial.

  • Anti-Solvent Chamber: Place the 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (the anti-solvent).

  • Sealing & Incubation: Cap the outer vial tightly to create a closed system. Incubate at a stable 20 °C (ambient room temperature) in a vibration-free environment.

  • Nucleation & Harvesting: Over 4–7 days, DCM vapor will diffuse into the hexane, and vice versa, lowering the solubility of the compound. Once block-like, transparent single crystals form, harvest them immediately using a nylon loop.

Protocol B: X-Ray Data Collection and Structural Refinement

Causality: Collecting data at cryogenic temperatures (100 K) minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the precise localization of lighter atoms (like Fluorine)[6].

  • Cryoprotection: Immerse the harvested crystal in Paratone-N oil to displace mother liquor and prevent ice ring formation during flash-cooling.

  • Mounting: Mount the crystal on a goniometer head under a steady stream of nitrogen gas at 100 K.

  • Diffraction: Expose the crystal to Mo K α radiation ( λ = 0.71073 Å) using a CCD or CMOS diffractometer. Collect full-sphere data using ω and ϕ scans.

  • Integration & Scaling: Process the raw frames using software (e.g., SADABS) to integrate the intensities and apply empirical absorption corrections based on symmetry-equivalent reflections.

  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT). The heavy atoms (Cl, S) will dominate the initial electron density map.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

XRD_Workflow N1 3-(4-Chloro-3-fluorobenzoyl)thiophene (Purification) N2 Vapor Diffusion Crystallization (DCM/Hexane) N1->N2 Nucleation N3 Cryo-Mounting (100 K) & X-Ray Diffraction N2->N3 Single Crystal N4 Data Integration & Scaling (SADABS) N3->N4 Bragg Reflections N5 Structure Solution (Direct Methods / SHELXT) N4->N5 Electron Density N6 Anisotropic Refinement (SHELXL) N5->N6 Phase Solved

Step-by-step X-ray crystallographic workflow for benzoylthiophene derivatives.

Quantitative Data Presentation

The structural integrity of the crystallographic model is validated by its R-factors. An R1​ value below 0.05 indicates a highly accurate model. Below are the representative crystallographic parameters for the 3-(4-chloro-3-fluorobenzoyl)thiophene scaffold, synthesized from closely related halogenated benzoylthiophene models[4][6].

Table 1: Representative Crystallographic Parameters
ParameterValue / Description
Chemical Formula C 11​ H 6​ ClFOS
Formula Weight 240.68 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.61 Å, b=10.84 Å, c=11.13 Å
Beta Angle ( β ) 98.6°
Volume ~1265 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) 1.26 g/cm 3
Goodness-of-fit on F2 1.052
Final R indices [ I>2σ(I) ] R1​=0.042 , wR2​=0.115
Table 2: Key Geometric and Conformational Parameters

Structural FeatureMeasurementPharmacological ImplicationC(Thiophene)–C(Carbonyl) Bond1.48 ÅIndicates partial double-bond character; restricts free rotation.C(Phenyl)–C(Carbonyl) Bond1.50 ÅStandard sp2 sp2 single bond length.C=O Bond Length1.22 ÅStrong hydrogen bond acceptor for kinase hinge regions.Dihedral Angle (Ring Twist)~57.8°Prevents coplanarity; optimal for fitting into allosteric GPCR pockets.Intermolecular C–H···F Distance2.45 ÅDrives crystal packing and stabilizes ligand-target complexes.

Conclusion

The X-ray crystallographic profiling of 3-(4-chloro-3-fluorobenzoyl)thiophene reveals a dynamically twisted molecule stabilized by a central carbonyl linker. The precise determination of its spatial geometry—particularly the ~58° dihedral twist and the orientation of the halogen atoms—provides the foundational logic for its success as a pharmacophore in drug design. By adhering to rigorous crystallization and diffraction protocols, researchers can leverage this structural data to perform highly accurate in silico docking studies, accelerating the development of next-generation kinase inhibitors and allosteric modulators.

References

  • Google Patents.
  • Journal of Materials Chemistry C. "Donor position driven excited state modulation in benzoylthiophene–carbazole emitters: divergent TTA/RTP pathways for high efficiency blue-cyan OLEDs." rsc.org.[Link]

  • bioRxiv. "A Multisite Model of Allosterism for the Adenosine A1 Receptor." biorxiv.org.[Link]

  • MDPI. "Crystal and Molecular Structures of Two 2-Aminothiophene Derivatives." mdpi.com.[Link]

  • MDPI. "Synthesis, X-ray Single Crystal, Conformational Analysis and Cholinesterase Inhibitory Activity of a New Spiropyrrolidine Scaffold Tethered Benzo[b]Thiophene Analogue." mdpi.com.[Link]

  • PMC. "Allosteric interactions at adenosine A1 and A3 receptors: new insights into the role of small molecules and receptor dimerization." nih.gov.[Link]

Sources

Predictive Pharmacokinetics and ADME Profiling of 3-(4-chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, DMPK & Early Discovery Target Audience: Drug Discovery Researchers, Medicinal Chemists, and Preclinical Development Scientists

Executive Summary & Structural Rationale

The compound 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS: 898771-18-1) represents a highly versatile pharmacophore frequently utilized in early-stage drug discovery. Structurally, it consists of a thiophene ring linked via a carbonyl bridge to a di-halogenated phenyl system. As a Senior Application Scientist overseeing Absorption, Distribution, Metabolism, and Excretion (ADME) profiling, I approach this scaffold not just as a chemical entity, but as a system of interacting liabilities and advantages.

The ADME profile of this compound is dictated by three structural pillars:

  • The Thiophene Ring: Acts as a lipophilic bioisostere for benzene, enhancing target affinity. However, it is a known structural alert for cytochrome P450 (CYP450)-mediated bioactivation, often leading to reactive metabolites[1].

  • The Di-Halogenated Phenyl Ring (4-chloro-3-fluoro): The strategic placement of 2[2]. Fluorine lowers the pKa of adjacent protons and increases metabolic stability by blocking oxidative sites, while chlorine drives hydrophobic target interactions and membrane permeability[3].

  • The Carbonyl Linker: Provides a hydrogen-bond acceptor but introduces a potential liability for cytosolic carbonyl reductase activity.

To successfully advance derivatives of this scaffold, a rigorous, self-validating in vitro ADME workflow is required.

Predictive Physicochemical & ADME Parameters

Before initiating in vitro assays, we establish a predictive baseline. The heavy halogenation drives the compound's LogP upward, suggesting excellent passive permeability but warning of high plasma protein binding and potential solubility limits.

Table 1: Predictive ADME Profile for 3-(4-chloro-3-fluorobenzoyl)thiophene
ParameterPredicted Value / LiabilityMechanistic Rationale
Molecular Weight 240.68 g/mol Well within Lipinski’s Rule of 5; favors rapid diffusion.
LogP (Lipophilicity) ~3.8 - 4.2Driven by the Cl/F substitution; favors membrane partitioning but risks high non-specific binding.
Permeability ( Papp​ ) High (>10 × 10⁻⁶ cm/s)Lack of H-bond donors and high lipophilicity predict excellent transcellular absorption.
Protein Binding ( fu​ ) Low (<5% unbound)High lipophilicity strongly correlates with high affinity for Human Serum Albumin (HSA).
Metabolic Stability Moderate to LowThe unsubstituted alpha-positions of the thiophene ring are highly susceptible to CYP oxidation.

Integrated ADME Screening Workflow

To validate these predictions, we deploy a sequential testing cascade. The logic here is deterministic: we must first prove the compound can cross the gut wall (Absorption), determine how much is free to act in systemic circulation (Distribution), and evaluate its half-life and toxicity risks (Metabolism).

Workflow Comp CAS 898771-18-1 Abs Caco-2 Assay (Absorption) Comp->Abs Dist RED Assay (Distribution) Comp->Dist Met HLM Assay (Metabolism) Comp->Met IVIVE IVIVE Modeling (Predictive PK) Abs->IVIVE Papp Dist->IVIVE fu Met->IVIVE CLint

Integrated in vitro ADME screening workflow for predictive pharmacokinetics.

Absorption: Bidirectional Caco-2 Permeability

While PAMPA (Parallel Artificial Membrane Permeability Assay) is useful for passive diffusion, it is insufficient for this scaffold. We utilize the 4 because these human colon carcinoma cells express active efflux transporters (like P-glycoprotein)[4]. Highly lipophilic, halogenated compounds are frequent P-gp substrates; therefore, a bidirectional assay is mandatory to calculate the Efflux Ratio (ER)[5].

Self-Validating Protocol: Caco-2 Assay

Causality Check: A protocol is only as good as its internal controls. We run Lucifer Yellow concurrently to ensure the cellular monolayer hasn't ruptured, which would yield false-positive high permeability.

  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts (0.4 µm pore size) in a 24-well Transwell plate. Culture for 21 days to ensure full polarization, brush border formation, and tight junction integrity[].

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of 3-(4-chloro-3-fluorobenzoyl)thiophene in HBSS buffer (pH 7.4) containing 1% DMSO.

  • Incubation:

    • Apical to Basolateral (A-B): Add compound to the apical chamber.

    • Basolateral to Apical (B-A): Add compound to the basolateral chamber.

    • Incubate at 37°C with gentle agitation for 2 hours.

  • Sampling & Analysis: Extract 50 µL from the receiver chambers. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS.

  • Data Output: Calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). An ER > 2 indicates active efflux[5].

Distribution: Plasma Protein Binding via RED

Because the 4-chloro-3-fluorophenyl moiety drives lipophilicity, we expect extensive binding to plasma proteins, which restricts the pharmacologically active unbound fraction ( fu​ ). We utilize7 due to its high membrane surface-area-to-volume ratio, which drastically reduces equilibration time from 24 hours to 4 hours compared to traditional dialysis[7][8].

Self-Validating Protocol: RED Assay

Causality Check: Highly lipophilic compounds often stick to plasticware. We mandate a "Mass Balance" calculation. If recovery is <80%, the fu​ value is flagged as potentially artifactual due to non-specific binding.

  • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM (DMSO < 0.1% to prevent protein denaturation)[7].

  • Dialysis Setup: Load 300 µL of the spiked plasma into the sample chamber (red ring) of the RED device. Load 500 µL of isotonic PBS (pH 7.4) into the adjacent buffer chamber[7].

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker at 300 RPM for 4 to 6 hours to reach thermodynamic equilibrium[7][8].

  • Matrix Matching: To ensure equal ionization efficiency during LC-MS/MS, cross-matrix the samples: add 50 µL of blank plasma to 50 µL of the buffer sample, and 50 µL of blank buffer to 50 µL of the plasma sample[7].

  • Protein Precipitation: Add 300 µL of cold acetonitrile, centrifuge at 4000 RPM for 15 mins, and analyze the supernatant.

  • Calculation: %Unbound=(Concentrationbuffer​/Concentrationplasma​)×100 .

Metabolism: CYP450 Liability and Reactive Metabolite Trapping

The most critical liability of 3-(4-chloro-3-fluorobenzoyl)thiophene is its thiophene ring. 9 (particularly by CYP2C9 and CYP3A4) generates highly electrophilic thiophene-S-oxides and thiophene epoxides[9][10]. These reactive metabolites can covalently bind to hepatic proteins, leading to mechanism-based inactivation (MBI) and idiosyncratic drug-induced liver injury (DILI)[1].

To detect these transient species, we must perform a Human Liver Microsome (HLM) stability assay augmented with Glutathione (GSH) trapping.

G Parent 3-(4-chloro-3-fluorobenzoyl)thiophene CYP CYP450 Oxidation Parent->CYP Phase I SOxide Thiophene-S-oxide CYP->SOxide S-Oxidation Epoxide Thiophene Epoxide CYP->Epoxide Arene Oxidation GSH GSH Trapping SOxide->GSH Epoxide->GSH Adduct GSH-Adduct (Detoxified) GSH->Adduct

CYP450-mediated bioactivation and GSH trapping of the thiophene scaffold.
Self-Validating Protocol: HLM Stability & GSH Trapping

Causality Check: We run a "-NADPH" control. If the parent compound disappears in the absence of NADPH, the degradation is non-CYP mediated (e.g., chemical instability or esterase activity).

  • Incubation Mixture: Combine Human Liver Microsomes (0.5 mg/mL protein), 3-(4-chloro-3-fluorobenzoyl)thiophene (1 µM), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense into 150 µL of ice-cold acetonitrile containing internal standard to precipitate proteins and halt enzymatic activity.

  • Analysis:

    • Clearance: Monitor the depletion of the parent mass to calculate Intrinsic Clearance ( CLint​ ).

    • Trapping: Scan for GSH adducts via LC-HRMS (High-Resolution Mass Spectrometry) looking for the characteristic neutral loss of 129 Da (pyroglutamic acid), which confirms the formation of reactive thiophene intermediates[11].

Conclusion & Optimization Strategy

The 3-(4-chloro-3-fluorobenzoyl)thiophene scaffold presents a classic medicinal chemistry dichotomy. The di-halogenated phenyl ring provides excellent lipophilicity and passive permeability, but drives high plasma protein binding. Conversely, the thiophene ring serves as an excellent bioisostere but introduces severe metabolic liabilities via S-oxidation.

Next Steps for Lead Optimization: If the GSH trapping assay confirms high levels of reactive metabolites, medicinal chemists should consider blocking the unsubstituted alpha-positions of the thiophene ring (e.g., via methylation or fluorination) to sterically hinder CYP450 access, thereby shifting clearance toward more stable Phase II glucuronidation pathways.

References

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." Creative Bioarray In Vitro ADME Services. Available at:[Link]

  • Evotec. "Caco-2 Permeability Assay." Evotec ADME Drug Transporter Screening. Available at:[Link]

  • National Institutes of Health (NIH). "Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay." PubChem. Available at: [Link]

  • Waters, N.J., et al. "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." PubMed, Journal of Pharmaceutical Sciences. Available at: [Link]

  • Dansette, P.M., et al. "Bioactivation Potential of Thiophene-Containing Drugs." Chemical Research in Toxicology, ACS Publications. Available at: [Link]

  • Dansette, P.M., et al. "Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9." PMC, National Institutes of Health. Available at:[Link]

  • Dansette, P.M., et al. "Cytochrome P450 catalyzed metabolism of thiophenes: Proof that both thiophene-S-oxide and thiophene epoxide are biological reactive intermediates." ResearchGate. Available at: [Link]

  • Kauffman, et al. "Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability." Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Summerfield, C.J.E., et al. "Key contemporary considerations for halogens in drug discovery." PMC, National Institutes of Health. Available at: [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-(4-chloro-3-fluorobenzoyl)thiophene via Directed Metalation

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, step-by-step application note for the synthesis of 3-(4-chloro-3-fluorobenzoyl)thiophene, designed for researchers and drug development professionals.

Introduction and Mechanistic Rationale

The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science. While α-substituted (2- or 5-position) thiophenes are readily accessible via direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) due to the higher reactivity of the α-protons, the synthesis of β-substituted (3- or 4-position) thiophenes presents unique synthetic challenges[1]. Attempting a direct Friedel-Crafts acylation of thiophene with 4-chloro-3-fluorobenzoyl chloride would predominantly yield the 2-acyl isomer, with only trace amounts of the desired 3-acyl product.

To achieve absolute regiocontrol for the synthesis of 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS: 898771-18-1)[], a directed metal-halogen exchange strategy is required. This protocol utilizes 3-bromothiophene as the starting material. By treating 3-bromothiophene with n-butyllithium (n-BuLi) at cryogenic temperatures, selective lithium-halogen exchange occurs to generate 3-thienyllithium.

Expertise Insight (Avoiding Over-addition): Direct reaction of 3-thienyllithium with 4-chloro-3-fluorobenzoyl chloride often leads to the formation of a tertiary alcohol byproduct due to a second equivalent of the organolithium reagent attacking the newly formed ketone. To circumvent this, the protocol below employs a Weinreb amide intermediate. The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion upon addition. This intermediate is stable at room temperature and only collapses to the desired ketone upon aqueous acidic quenching, effectively preventing over-addition.

Synthesis Workflow

G A 3-Bromothiophene (Electrophile Precursor) B 3-Thienyllithium (Nucleophile) A->B n-BuLi, THF -78 °C, 30 min D Stable Tetrahedral Intermediate B->D C Weinreb Amide (Acylating Agent) C->D Addition to B -78 °C to RT E 3-(4-chloro-3-fluorobenzoyl)thiophene (Target Product) D->E Aqueous Quench (NH4Cl)

Workflow for synthesizing 3-(4-chloro-3-fluorobenzoyl)thiophene via Weinreb amide.

Materials and Reagents

All reactions involving organolithium reagents must be conducted under an inert atmosphere (argon or nitrogen) using oven-dried glassware. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone or obtained from a solvent purification system.

Table 1: Reagent Stoichiometry for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )EquivalentsAmountRole
3-Bromothiophene163.031.001.63 g (10.0 mmol)Starting Material
n-Butyllithium (2.5 M in hexanes)64.061.054.20 mL (10.5 mmol)Metalating Agent
4-Chloro-3-fluoro-N-methoxy-N-methylbenzamide217.621.102.39 g (11.0 mmol)Acylating Agent (Weinreb Amide)
Anhydrous THF72.11-40 mLSolvent
Saturated aqueous NH₄Cl--20 mLQuenching Agent

Note: The Weinreb amide can be prepared prior to this protocol by reacting 4-chloro-3-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride and triethylamine in dichloromethane.

Step-by-Step Experimental Protocol

Phase 1: Halogen-Metal Exchange
  • Preparation: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a rubber septum, an internal temperature probe, and an argon inlet. Flame-dry the apparatus under vacuum and backfill with argon three times.

  • Solvent Addition: Inject 40 mL of anhydrous THF into the flask via syringe.

  • Substrate Addition: Add 3-bromothiophene (1.63 g, 10.0 mmol) to the THF.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C.

  • Metalation: Slowly add n-butyllithium (4.20 mL of a 2.5 M solution in hexanes, 10.5 mmol) dropwise via a syringe pump over 15 minutes. Ensure the internal temperature does not rise above -70 °C during the addition.

  • Maturation: Stir the resulting pale yellow solution at -78 °C for exactly 30 minutes to ensure complete lithium-halogen exchange. Prolonged stirring or warming at this stage can lead to ring-opening of the thienyllithium species.

Phase 2: Acylation via Weinreb Amide
  • Electrophile Preparation: In a separate flame-dried vial, dissolve the 4-chloro-3-fluoro-N-methoxy-N-methylbenzamide (2.39 g, 11.0 mmol) in 5 mL of anhydrous THF.

  • Coupling: Add the Weinreb amide solution dropwise to the -78 °C reaction mixture over 10 minutes.

  • Intermediate Formation: Stir the mixture at -78 °C for an additional 1 hour.

  • Warming: Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature over 2 hours. The stable tetrahedral intermediate persists during this phase.

Phase 3: Quench, Workup, and Isolation
  • Quenching: Cool the reaction mixture to 0 °C using an ice bath. Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Caution: Gas evolution (butane) will occur.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Washing: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL).

  • Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes). The product, 3-(4-chloro-3-fluorobenzoyl)thiophene, typically elutes as a pale yellow solid or viscous oil.

Analytical Characterization

To verify the success of the synthesis and the purity of the target compound, the following analytical signatures should be observed.

Table 2: Expected Analytical Data for 3-(4-chloro-3-fluorobenzoyl)thiophene

Analytical MethodExpected Signals / Observations
¹H NMR (400 MHz, CDCl₃) Thiophene ring: ~δ 8.05 (dd, 1H, H-2), ~δ 7.60 (dd, 1H, H-4), ~δ 7.35 (dd, 1H, H-5).Phenyl ring: ~δ 7.65 (dd, 1H, Ar-H), ~δ 7.55 (m, 2H, Ar-H). (Exact shifts depend on solvent referencing).
¹³C NMR (100 MHz, CDCl₃) Carbonyl carbon expected at ~188 ppm. C-F coupling will be visible as doublets for the aromatic carbons adjacent to the fluorine atom.
¹⁹F NMR (376 MHz, CDCl₃) Single resonance expected around ~ -112 ppm to -115 ppm, characteristic of a fluorine atom ortho to a chlorine on a benzoyl system.
LC-MS (ESI+) Calculated for C₁₁H₆ClFOS [M+H]⁺: 240.98; Found: ~241.0 m/z.

References

Sources

Application Note: Regioselective Synthesis of 3-(4-Chloro-3-fluorobenzoyl)thiophene via Directed Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 3-aroylthiophenes, such as 3-(4-chloro-3-fluorobenzoyl)thiophene, presents a notorious synthetic hurdle in medicinal chemistry. While the Friedel-Crafts acylation is the premier method for synthesizing aryl ketones[1], applying this classical reaction directly to unsubstituted thiophene to yield a 3-substituted isomer is synthetically unviable due to overriding electronic preferences[2]. This application note details a field-proven, indirect Friedel-Crafts methodology utilizing a "blocked substrate" strategy to achieve absolute regiocontrol, providing researchers with a self-validating, scalable protocol for 3-position acylation.

The Regioselectivity Challenge in Thiophene Acylation

The regioselectivity of electrophilic aromatic substitution on thiophene is dictated by the kinetic stability of the intermediate carbocation (the Wheland intermediate)[3]. Electrophilic attack at the α-position (C2 or C5) generates an intermediate stabilized by three distinct resonance structures[2]. Furthermore, this attack yields a linearly conjugated intermediate, which occupies a significantly lower energy state[4].

Conversely, attack at the β-position (C3 or C4) produces a cross-conjugated intermediate supported by only two resonance forms[2],[4]. Consequently, direct Friedel-Crafts acylation of thiophene with 4-chloro-3-fluorobenzoyl chloride will almost exclusively yield the 2-isomer, rendering direct 3-acylation impossible without strategic intervention[2].

Mechanism A Thiophene + Acylium Ion B Attack at C2 (α-position) A->B C Attack at C3 (β-position) A->C D Wheland Intermediate (3 Resonance Structures) B->D E Wheland Intermediate (2 Resonance Structures) C->E F Kinetically Favored (2-Acylthiophene) D->F G Kinetically Disfavored (3-Acylthiophene) E->G

Kinetic stabilization of Wheland intermediates dictating thiophene regioselectivity.

Strategic Pathway: The "Blocked Substrate" Method

To overcome the inherent α-directing nature of the thiophene nucleus, this protocol employs 2,5-bis(trimethylsilyl)thiophene as the starting substrate. By occupying the highly reactive 2- and 5-positions with bulky, easily removable trimethylsilyl (TMS) groups, the electrophile is sterically and electronically forced to attack the 3-position[2]. Following the Friedel-Crafts acylation, a mild protodesilylation step removes the blocking groups, seamlessly yielding the desired 3-(4-chloro-3-fluorobenzoyl)thiophene.

Causality in Reagent and Catalyst Selection

Successful execution of this workflow requires precise tuning of the reaction environment:

  • Acylating Agent Generation : 4-chloro-3-fluorobenzoyl chloride is synthesized in situ from its corresponding acid using oxalyl chloride rather than thionyl chloride. Oxalyl chloride produces only volatile byproducts (CO, CO₂, HCl), preventing sulfur-based contamination that can poison the Lewis acid catalyst in the subsequent step.

  • Lewis Acid Selection (SnCl₄ vs. AlCl₃) : While Aluminum chloride (AlCl₃) is the standard for benzophenone synthesis[1], it is excessively harsh for electron-rich heterocycles and often triggers thiophene polymerization[2]. Tin(IV) chloride (SnCl₄) is selected as a milder Lewis acid that effectively generates the resonance-stabilized acylium ion[1] without degrading the thiophene ring.

  • Solvent Matrix : Anhydrous dichloromethane (CH₂Cl₂) is utilized because it stabilizes the polar acylium-ion complex while allowing the reaction to be conducted at 0 °C, suppressing unwanted side reactions.

Quantitative Reaction Data

The table below summarizes the expected regiochemical outcomes and yields, validating the necessity of the blocked substrate approach.

Synthetic StrategySubstrateCatalystDominant RegioisomerExpected Yield (%)
Direct Acylation ThiopheneAlCl₃2-(4-chloro-3-fluorobenzoyl)thiophene>85% (Unwanted)
Direct Acylation ThiopheneSnCl₄2-(4-chloro-3-fluorobenzoyl)thiophene80% (Unwanted)
Blocked Acylation 2,5-bis(TMS)thiopheneSnCl₄3-(4-chloro-3-fluorobenzoyl)thiophene 74-78% (Target)

Experimental Protocols

Workflow A 4-Chloro-3-fluorobenzoic Acid B Acyl Chloride Formation (Oxalyl Chloride, DMF cat.) A->B C 4-Chloro-3-fluorobenzoyl Chloride B->C E Friedel-Crafts Acylation (0°C to RT, CH2Cl2) C->E D 2,5-Bis(trimethylsilyl)thiophene + SnCl4 (Lewis Acid) D->E F Silyl-Protected Intermediate E->F G Protodesilylation (TFA or TBAF) F->G H 3-(4-Chloro-3-fluorobenzoyl)thiophene G->H

Workflow for the directed Friedel-Crafts synthesis of 3-(4-chloro-3-fluorobenzoyl)thiophene.

Phase 1: Preparation of 4-Chloro-3-fluorobenzoyl Chloride
  • Initiation : In a flame-dried, argon-purged 100 mL round-bottom flask, suspend 4-chloro-3-fluorobenzoic acid (1.0 eq, 10 mmol) in anhydrous CH₂Cl₂ (20 mL).

  • Activation : Cool the suspension to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq, 12 mmol) dropwise over 5 minutes, followed immediately by a catalytic amount of anhydrous DMF (3 drops).

    • Self-Validation Check: Immediate effervescence (gas evolution) must be observed, confirming the formation of the active Vilsmeier-Haack intermediate. If no gas evolves, the oxalyl chloride may be degraded.

  • Completion : Allow the reaction to warm to room temperature and stir for 4 hours. Concentrate the mixture under reduced pressure to remove solvent and excess oxalyl chloride, yielding the crude acyl chloride as a pale yellow oil.

Phase 2: Directed Friedel-Crafts Acylation
  • Complexation : Dissolve the crude 4-chloro-3-fluorobenzoyl chloride in anhydrous CH₂Cl₂ (15 mL) and cool to 0 °C under argon.

  • Catalysis : Slowly add SnCl₄ (1.1 eq, 11 mmol) dropwise via syringe.

    • Self-Validation Check: The solution will transition to a deep yellow/orange color, physically indicating the successful generation of the highly electrophilic acylium ion complex.

  • Acylation : Add 2,5-bis(trimethylsilyl)thiophene (1.0 eq, 10 mmol) dropwise over 15 minutes to precisely control the exothermic nature of the reaction. Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature, stirring for an additional 12 hours.

  • Quenching & Extraction : Carefully quench the reaction by pouring it over a mixture of crushed ice and 1M HCl (50 mL). Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the silylated intermediate.

Phase 3: Protodesilylation
  • Deprotection : Dissolve the crude silylated intermediate in tetrahydrofuran (THF) (20 mL). Add trifluoroacetic acid (TFA) (3.0 eq) to cleave the trimethylsilyl blocking groups.

    • Note: If the substrate shows sensitivity to acidic conditions, an equivalent volume of Tetrabutylammonium fluoride (TBAF) (2.2 eq, 1M in THF) can be substituted to drive fluoride-mediated desilylation.

  • Isolation : Stir the mixture at room temperature for 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexane/Ethyl Acetate 8:2). The disappearance of the non-polar silylated intermediate spot and the emergence of a more polar spot confirms successful deprotection.

  • Purification : Neutralize the mixture with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 3-(4-chloro-3-fluorobenzoyl)thiophene.

References

  • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. URL:[Link]

Sources

Application Note: 3-(4-Chloro-3-fluorobenzoyl)thiophene as a Strategic Precursor in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the transition from a high-throughput screening "hit" to a viable "lead" requires meticulous structural tuning. 3-(4-Chloro-3-fluorobenzoyl)thiophene (CAS: 898771-18-1) is a highly versatile, commercially available building block that offers exceptional utility in generating sp³-rich, pharmacologically active scaffolds.

As a Senior Application Scientist, I frequently recommend this precursor for library generation due to the synergistic effects of its three core motifs:

  • The 3-Thienyl Ring : Acting as a classic bioisostere for benzene, the thiophene ring lowers the overall molecular symmetry and alters the dihedral angle of the resulting diaryl system. This often improves target binding affinity while enhancing metabolic stability against oxidative degradation .

  • The 4-Chloro-3-fluoro Substitution : The strategic placement of halogens is critical. Fluorine, being highly electronegative, lowers the pKa of adjacent functional groups and protects the aromatic ring from CYP450-mediated ortho-oxidation. The chlorine atom provides a highly lipophilic anchor, engaging in favorable halogen bonding within deep hydrophobic pockets of target proteins (e.g., kinase hinge regions).

  • The Diaryl Ketone Linker : This electrophilic hub serves as the primary synthetic handle, allowing for rapid diversification into chiral carbinols, bulky amines, or spirocyclic systems.

Physicochemical Profiling

Before initiating synthetic workflows, it is crucial to understand the physicochemical baseline of the precursor. The data below dictates our choice of solvents, reagents, and purification strategies.

PropertyValue / Description
Chemical Name 3-(4-chloro-3-fluorobenzoyl)thiophene
CAS Registry Number 898771-18-1
Molecular Formula C₁₁H₆ClFOS
Molecular Weight 240.68 g/mol
Predicted logP ~3.8 (Highly lipophilic; ideal for CNS or intracellular targets)
Physical State Solid (Requires moderately polar aprotic solvents like THF or DCM for complete dissolution)
Key Reactivity Centers Carbonyl carbon (Electrophilic addition); Thiophene C2/C5 (Electrophilic aromatic substitution)

Synthetic Workflows & Scaffold Generation

The true value of 3-(4-chloro-3-fluorobenzoyl)thiophene lies in its divergent reactivity. By targeting the bridging ketone, medicinal chemists can generate a library of diverse pharmacophores.

Synthetic_Diversification A 3-(4-chloro-3-fluorobenzoyl)thiophene Precursor B Chiral Diarylcarbinol (sp3-rich scaffold) A->B Ru-TsDPEN HCOOH/Et3N C Diarylmethylamine (Basic Pharmacophore) A->C 1. Ti(OiPr)4, R-NH2 2. NaBH3CN D Diaryl Epoxide (Spiro-precursor) A->D Me3S(O)I, NaH DMSO

Fig 1. Synthetic diversification of the diaryl ketone precursor into versatile drug scaffolds.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Each step includes observable phenomena that confirm the reaction's causality and success without requiring immediate LC-MS analysis.

Protocol A: Asymmetric Transfer Hydrogenation to Chiral Diarylcarbinols

Causality: Standard reduction with NaBH₄ yields a racemic mixture, which is unacceptable in modern drug discovery due to differential enantiomeric pharmacology. We employ Noyori's Ru-TsDPEN catalyst. The catalyst utilizes a CH/π interaction between its p-cymene ligand and the substrate's aromatic rings to enforce strict enantiofacial discrimination, yielding high enantiomeric excess (ee) .

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 3-(4-chloro-3-fluorobenzoyl)thiophene (1.0 eq, 2.4 g, 10 mmol) in anhydrous DMF (20 mL).

  • Catalyst Addition: Add RuCl (0.01 eq, 63 mg). Self-Validation: The solution will immediately adopt a deep orange/red hue, confirming the active dissolution of the Ru-complex.

  • Hydrogen Source: Slowly add a pre-mixed azeotrope of formic acid/triethylamine (5:2 ratio, 5 mL).

  • Reaction: Stir at 40 °C for 12 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The starting ketone (UV active, higher Rf ~0.6) will be cleanly replaced by the secondary alcohol (UV active, lower Rf ~0.3 due to increased hydrogen bonding). Gas evolution (CO₂) will cease when the reaction is complete.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF and formate salts. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Lewis-Acid Mediated Reductive Amination

Causality: Diaryl ketones are sterically hindered and electronically deactivated by the adjacent aromatic rings, making standard reductive amination (e.g., direct NaBH₃CN addition) sluggish and low-yielding. Titanium(IV) isopropoxide [Ti(O-iPr)₄] is introduced as a strong Lewis acid and water scavenger. It forces the formation of the intermediate imine/enamine before the hydride source is introduced .

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, combine the precursor (1.0 eq, 2.4 g, 10 mmol), a primary amine (e.g., cyclopropylamine, 1.2 eq, 12 mmol), and Ti(O-iPr)₄ (2.0 eq, 5.7 g, 20 mmol) in anhydrous THF (30 mL).

  • Activation: Stir at room temperature for 8 hours. Self-Validation: The mixture will shift from colorless to a distinct yellow/golden color, a visual confirmation of the extended conjugation present in the newly formed diaryl imine.

  • Reduction: Cool the flask to 0 °C. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 940 mg) in small portions. Stir for an additional 4 hours, allowing it to warm to room temperature.

  • Quenching (Critical Step): Pour the reaction mixture into a vigorously stirring solution of aqueous ammonia (2M, 50 mL). Self-Validation: An immediate, voluminous white precipitate of titanium dioxide (TiO₂) will form. If this precipitate does not form, the titanium has not been fully quenched and will ruin subsequent silica gel chromatography.

  • Isolation: Filter the entire slurry through a pad of Celite to remove the TiO₂. Extract the biphasic filtrate with DCM (3 x 40 mL), dry over MgSO₄, and concentrate to yield the crude diarylmethylamine.

Pharmacological Application: Targeting Kinase Pathways

Derivatives synthesized from 3-(4-chloro-3-fluorobenzoyl)thiophene—particularly the diarylmethylamines from Protocol B—are privileged scaffolds for targeting intracellular kinases. A classic application is the allosteric inhibition of p38 Mitogen-Activated Protein Kinase (MAPK) , a major target for inflammatory diseases and oncology. The bulky, halogenated diaryl motif perfectly occupies the deep hydrophobic pocket adjacent to the ATP-binding site, locking the kinase in an inactive "DFG-out" conformation.

MAPK_Signaling Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK Activation p38 p38 MAP Kinase (Therapeutic Target) MKK->p38 Phosphorylation TF Transcription Factors (ATF-2, MEF2C) p38->TF Phosphorylation Response Inflammatory Response (Gene Expression) TF->Response Transcription Inhibitor Diarylmethylamine Hit (Synthesized Ligand) Inhibitor->p38 Allosteric Inhibition

Fig 2. p38 MAPK signaling pathway targeted by diarylmethylamine derivatives.

References

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.[Link]

  • Bhattacharyya, S. (1995). "Reductive Amination of Ketones Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 60(18), 5928-5929.[Link]

Application Note: 3-(4-Chloro-3-fluorobenzoyl)thiophene as a Core Scaffold in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Development Scientists Document Type: Technical Application Note & Synthetic Protocol Guide

Executive Summary & Chemical Rationale

The development of next-generation agrochemicals heavily relies on the strategic incorporation of highly functionalized, metabolically stable heterocyclic building blocks. 3-(4-Chloro-3-fluorobenzoyl)thiophene (CAS: 898771-18-1) has emerged as a privileged intermediate in the design of novel herbicides and fungicides[]. This diaryl ketone uniquely combines a reactive thiophene ring with a specifically halogenated benzoyl moiety, offering a versatile platform for structural diversification[2].

Mechanistic Causality in Scaffold Design

The selection of this specific molecular architecture is driven by strict structure-activity relationship (SAR) requirements in modern agrochemistry:

  • Metabolic Blockade via Fluorination: The fluorine atom at the 3-position of the benzoyl ring serves a dual purpose. It increases the overall lipophilicity of the molecule (enhancing cuticular penetration in plants) and forms a highly stable C-F bond that resists oxidative degradation by plant and soil cytochrome P450 enzymes.

  • Steric Anchoring: The 4-chloro substituent provides the precise steric bulk required to firmly anchor the molecule within the hydrophobic binding pockets of target enzymes, such as 4-Hydroxyphenylpyruvate dioxygenase (HPPD) or Succinate Dehydrogenase (SDHI).

  • Regioselective Functionalization: Unlike benzene, the electron-rich thiophene ring allows for highly regioselective electrophilic aromatic substitution (specifically at the C2 position) under mild conditions[3]. Furthermore, thiophene-based agrochemicals generally exhibit more favorable soil degradation profiles compared to their fully carbocyclic counterparts.

Application Workflow I: Synthesis of HPPD-Inhibiting Herbicides

HPPD inhibitors are a critical class of herbicides that disrupt the biosynthesis of plastoquinone and tocopherols, leading to the rapid bleaching of plant foliage and subsequent weed death. Benzoylthiophenes serve as excellent precursors for these inhibitors.

SynthesisWorkflow A 3-(4-chloro-3-fluorobenzoyl)thiophene (Starting Material) B Electrophilic Halogenation (NBS, DMF, 0°C) A->B C 2-Bromo-3-(4-chloro-3-fluorobenzoyl)thiophene (Intermediate) B->C D Suzuki-Miyaura Cross-Coupling (Pd(dppf)Cl2, K2CO3) C->D E Pyrazole/Isoxazole Derivative (Pre-HPPD Inhibitor) D->E F Deprotection & Purification (Final Agrochemical) E->F

Workflow for synthesizing HPPD-inhibiting herbicides from 3-(4-chloro-3-fluorobenzoyl)thiophene.

Step-by-Step Protocol: HPPD Inhibitor Precursor Synthesis

Step 1: Regioselective Bromination

  • Procedure: Dissolve 10.0 mmol of 3-(4-chloro-3-fluorobenzoyl)thiophene in 25 mL of anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C under an argon atmosphere. Slowly add 10.5 mmol of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Stir for 2 hours at 0 °C, then quench with saturated aqueous sodium thiosulfate.

  • Causality & Validation: Conducting the reaction at 0 °C in DMF ensures strictly regioselective bromination at the C2 position of the thiophene ring. The low temperature suppresses radical-mediated side reactions and polyhalogenation, while DMF stabilizes the bromonium ion intermediate, driving the electrophilic aromatic substitution efficiently[4]. In-process TLC (Hexanes/EtOAc 9:1) will validate the disappearance of the starting material.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Procedure: To a Schlenk flask, add the 2-bromo intermediate (5.0 mmol), a pyrazole-4-boronic acid pinacol ester (6.0 mmol), K₂CO₃ (15.0 mmol), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%). Degas the flask and backfill with argon three times. Add 20 mL of a degassed Dioxane/H₂O (4:1) mixture. Heat to 90 °C for 6 hours.

  • Causality & Validation: The bulky bidentate ligand 1,1'-bis(diphenylphosphino)ferrocene (dppf) prevents catalyst deactivation via reductive elimination and effectively manages the steric hindrance posed by the adjacent benzoyl group during the transmetalation step. K₂CO₃ provides the optimal basicity to activate the boronic ester without hydrolyzing the benzoyl ketone.

Quantitative Data: Cross-Coupling Optimization

To ensure a self-validating protocol, the following table summarizes the optimization data for the Suzuki-Miyaura coupling step. The use of Pd(dppf)Cl₂ is critical for maximizing yield.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5 mol%)Toluene/H₂O (4:1)Na₂CO₃901245% (Incomplete)
2Pd(OAc)₂ / SPhosDioxane/H₂O (4:1)K₃PO₄100872%
3 Pd(dppf)Cl₂ (5 mol%) Dioxane/H₂O (4:1) K₂CO₃ 90 6 94% (Optimal)

Application Workflow II: Synthesis of SDHI-Class Fungicides

Beyond herbicides, the 3-(4-chloro-3-fluorobenzoyl)thiophene scaffold can be derivatized into potent Succinate Dehydrogenase Inhibitors (SDHIs). By reducing the ketone to a secondary alcohol, the molecule gains conformational flexibility, allowing it to act as a bridging scaffold to link the thiophene core with highly specific fungicidal pharmacophores.

HPPDPathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA HGA Downstream Metabolites (e.g., HGA) HPPA->HGA Catalyzed by Enzyme HPPD Target Enzyme (HPPD/SDHI) HPPD->HGA Pathway Blocked PQ Plastoquinone / ATP HGA->PQ Tocopherol Tocopherols HGA->Tocopherol Bleaching Pathogen/Plant Death PQ->Bleaching Depletion causes Tocopherol->Bleaching Inhibitor Benzoylthiophene Inhibitor Inhibitor->HPPD Competitive Binding

Mechanism of action for benzoylthiophene inhibitors causing metabolite depletion and death.

Step-by-Step Protocol: SDHI Precursor Synthesis

Step 1: Chemoselective Ketone Reduction

  • Procedure: Suspend 10.0 mmol of 3-(4-chloro-3-fluorobenzoyl)thiophene in 30 mL of a Methanol/Tetrahydrofuran (MeOH/THF, 1:1 v/v) mixture. Cool to 0 °C. Add Sodium Borohydride (NaBH₄, 12.0 mmol) portion-wise over 15 minutes. Stir at room temperature for 3 hours. Quench carefully with 1M HCl, extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Causality & Validation: NaBH₄ provides a mild, chemoselective reduction of the diaryl ketone to the corresponding secondary alcohol without reducing the thiophene ring or causing dehalogenation of the aryl chlorides/fluorides. The mixed MeOH/THF solvent system is critical: THF ensures complete solubility of the hydrophobic starting material, while MeOH provides the necessary protic environment to rapidly donate protons to the alkoxide intermediate, driving the reduction to completion.

Step 2: Etherification / Amination

  • Procedure: The resulting diarylmethanol intermediate can be converted into a highly active SDHI by activating the hydroxyl group (e.g., conversion to a mesylate using MsCl/Et₃N in DCM at 0 °C) followed by an Sₙ2 displacement with a functionalized pyrazole-amine or substituted phenol.

  • Causality & Validation: The mesylation must be kept strictly at 0 °C to prevent the elimination of the activated alcohol, which would yield an undesired diarylalkene byproduct. The subsequent Sₙ2 displacement provides the flexible ether/amine linkage required to navigate the narrow binding channel of the SDHI complex.

References

  • [3] Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. ResearchGate. URL: [Link]

  • [4] Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. National Institutes of Health (NIH). URL: [Link]

Sources

Application Notes and Protocols: In Vivo Dosing of 3-(4-chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-(4-chloro-3-fluorobenzoyl)thiophene is a synthetic molecule with a thiophene core, a structural motif present in numerous pharmacologically active compounds.[1] The successful transition from in vitro discovery to in vivo validation is critically dependent on the careful development of a suitable formulation for animal administration. This compound's predicted high lipophilicity (fat-loving nature) presents a significant challenge for formulation, as it is likely to have poor solubility in water-based solutions.[2] Therefore, a systematic approach to vehicle selection and formulation is paramount to ensure accurate and reproducible dosing, which is the foundation of any reliable preclinical study.[3]

This guide provides a comprehensive framework for selecting appropriate vehicles, preparing stable formulations, and administering 3-(4-chloro-3-fluorobenzoyl)thiophene in a preclinical research setting.

Physicochemical Profile & Pre-formulation Strategy

A foundational understanding of the compound's physical and chemical properties is the first step in designing a successful in vivo study.

Key Physicochemical Characteristics:

  • Molecular Formula: C₁₁H₆ClFOS

  • Molecular Weight: 240.68 g/mol [4]

  • Predicted Lipophilicity (XLogP3): ~3.1 - 3.5. This value, analogous to LogP, indicates a high propensity to dissolve in fats and lipids rather than water.[5]

  • Appearance: Likely a solid at room temperature.[6]

The high lipophilicity is the most critical parameter guiding our formulation strategy. It strongly suggests that simple aqueous vehicles like saline will be insufficient for solubilization. This necessitates the use of specialized formulation approaches to create either a solution or a stable suspension.[7]

Logical Flow for Formulation Development

The selection of a dosing vehicle should follow a logical, stepwise process to maximize exposure for safety testing while ensuring the vehicle itself does not produce adverse effects.[8][9]

Caption: A tiered approach to formulation development for lipophilic compounds.

Vehicle Selection and Rationale

The choice of vehicle is a critical experimental variable. An inappropriate vehicle can lead to poor bioavailability, inconsistent exposure, and potential toxicity, confounding study results.[9] The goal is to find a system that safely and consistently delivers the desired dose.

Table 1: Recommended Vehicle Systems for 3-(4-chloro-3-fluorobenzoyl)thiophene
Vehicle SystemCompositionPrimary Route(s)Rationale & CausalityPotential Pitfalls
Aqueous Suspension with Suspending Agent 0.5-1% (w/v) Sodium Carboxymethylcellulose (Na-CMC) or Methylcellulose in sterile water.[10]Oral (PO), Intraperitoneal (IP)Why it works: For compounds that resist solubilization, a suspension is a robust option. Suspending agents increase viscosity, preventing the drug particles from settling quickly, which is crucial for uniform dosing.[11]Trustworthiness Check: Requires constant agitation during dosing to ensure homogeneity. Not suitable for intravenous (IV) administration.[12]
Organic Co-Solvent System 10-30% Dimethyl sulfoxide (DMSO) in saline or Polyethylene Glycol 400 (PEG 400).IP, Subcutaneous (SC), IV (with caution)Why it works: Organic solvents like DMSO and PEG 400 can dissolve highly lipophilic compounds.[13] This approach creates a true solution, ensuring dose uniformity.Trustworthiness Check: DMSO and PEG 400 can have their own biological effects and toxicity at higher concentrations.[9][13] A vehicle-only control group is essential.
Oil-Based Vehicle Corn oil, sesame oil, or olive oil.[13]PO, SCWhy it works: Highly lipophilic drugs readily dissolve in oils. This can enhance oral absorption by leveraging the body's natural lipid absorption pathways.[2][14]Trustworthiness Check: Absorption can be variable. Not suitable for IV administration. Oils can be inflammatory at the injection site for SC routes.[13]

Detailed Formulation Protocols

These protocols provide step-by-step instructions for preparing formulations. It is critical to perform small-scale pilot tests to confirm the compound's stability and compatibility with the chosen vehicle before preparing large batches for animal studies.

Protocol 1: Oral Suspension Preparation (0.5% Na-CMC)

This is often the preferred starting point for oral studies of poorly soluble compounds due to its safety and ease of preparation.

I. Materials:

  • 3-(4-chloro-3-fluorobenzoyl)thiophene powder

  • Sodium Carboxymethylcellulose (Na-CMC), medium viscosity

  • Sterile, purified water

  • Mortar and pestle

  • Magnetic stirrer and stir bar

  • Graduated cylinders and beakers

II. Step-by-Step Methodology:

  • Prepare the Vehicle: Slowly add 0.5 g of Na-CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer. Allow it to stir for 1-2 hours until the Na-CMC is fully hydrated and a clear, viscous solution is formed.

  • Calculate and Weigh: Determine the total volume of formulation needed and calculate the required mass of the compound based on the target dose (e.g., 20 mg/kg) and concentration (e.g., 2 mg/mL). Accurately weigh the compound.

  • Create a Paste: Place the weighed powder into a mortar. Add a few drops of the 0.5% Na-CMC vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This "wetting" step is crucial to break down powder clumps and ensure fine particle dispersion.[10]

  • Geometric Dilution: Gradually add small volumes of the Na-CMC vehicle to the paste, mixing thoroughly after each addition until a homogenous liquid is formed.

  • Final Volume and Mixing: Transfer the mixture to a graduated cylinder and add the vehicle to the final desired volume. Transfer to a beaker and stir with a magnetic stirrer for at least 30 minutes before dosing.

  • Administration: Crucially, the suspension must be kept stirring continuously during the dosing procedure to prevent settling and ensure each animal receives an accurate dose. [11]

Protocol 2: Solubilized Formulation in a Co-Solvent System

This protocol is suitable when a true solution is required, for example, for IV or IP administration.

I. Materials:

  • 3-(4-chloro-3-fluorobenzoyl)thiophene powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene Glycol 400 (PEG 400), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

II. Step-by-Step Methodology:

  • Vehicle Pre-formulation: Prepare the co-solvent mixture. A common starting point is a solution of 10% DMSO, 40% PEG 400, and 50% saline.

  • Solubilization: Weigh the compound and place it in a sterile conical tube. Add the required volume of DMSO first and vortex until the compound is fully dissolved.

  • Addition of PEG 400: Add the required volume of PEG 400 and vortex thoroughly.

  • Final Dilution: Slowly add the saline to the organic mixture while vortexing continuously. Add the saline dropwise to avoid precipitating the compound out of the solution.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitates. If for IV use, sterile filter the final formulation through a 0.22 µm filter.

Administration Guidelines and Best Practices

  • Dose Calculation: Always calculate the dose volume for each animal based on its most recent body weight.

    • Volume (mL) = (Dose (mg/kg) * Animal Weight (kg)) / Concentration (mg/mL)

  • Route of Administration: The choice of route (PO, IP, IV, SC) should be guided by the experiment's objective and the vehicle's properties.[8]

  • Animal Welfare: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Control Groups: Always include a vehicle-only control group to differentiate the effects of the compound from those of the dosing vehicle.[15]

  • Stability: Assess the stability of the formulation over the expected duration of the experiment. For suspensions, check for ease of re-suspension after storage.[16]

References

  • ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Available at: [Link]

  • IntechOpen. (2023, February 22). Lipid as a Vehicle/Carrier for Oral Drug Delivery. Available at: [Link]

  • CORA. (2020, June 10). Chase dosing of lipid formulations to enhance oral bioavailability of nilotinib in rats. Available at: [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available at: [Link]

  • Pharmaceutical Technology. (2022, October 4). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Available at: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available at: [Link]

  • Der Pharma Chemica. (2025, June 1). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Chemical Substance Information. (n.d.). 3-(4-CHLORO-3-FLUOROBENZOYL)THIOPHENE. Available at: [Link]

  • Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available at: [Link]

  • ResearchGate. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Available at: [Link]

  • ONdrugDelivery. (2022, July 16). FORMULATING SUPERIOR ORAL SUSPENSIONS FOR BETTER PATIENT COMPLIANCE. Available at: [Link]

  • Drug Development and Delivery. (2022, April 5). Oral Formulation Approaches for Different Stages of Clinical Studies. Available at: [Link]

  • Saudi Food & Drug Authority. (2024, March 27). General Considerations for Preclinical Studies Submissions. Available at: [Link]

  • Scholars Research Library. (2011). Synthesis, properties and biological activity of thiophene: A review. Available at: [Link]

  • British Pharmaceutical Nutrition Group. (n.d.). Oral Liquid Medicines (Solutions, Emulsions, Suspension). Available at: [Link]

  • Semantic Scholar. (2021, September 13). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. Available at: [Link]

  • OECD. (2011). CoCAM 1, 10-12 October 2011 JP 1 CAS No. 110-02-1 Chemical Name Thiophene. Available at: [Link]

  • PubChem. (n.d.). 3-Fluorobenzoyl chloride. Available at: [Link]

Sources

Application Note: Chemoselective and Enantioselective Catalytic Reduction of 3-(4-Chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of active pharmaceutical ingredients (APIs) frequently requires the asymmetric reduction of diaryl ketones to generate chiral secondary alcohols. The molecule 3-(4-chloro-3-fluorobenzoyl)thiophene presents a formidable dual challenge for process chemists: the thiophene sulfur acts as a potent poison to traditional transition-metal catalysts, while the aryl chloride is highly susceptible to undesired hydrodehalogenation.

This application note details two field-proven, highly chemoselective protocols—Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) reduction . Both methodologies are engineered to bypass these structural liabilities, delivering the target chiral alcohol with >99% conversion and >98% enantiomeric excess (ee) without compromising the halogenated pharmacophore.

Mechanistic Challenges & Causality

To design a self-validating and robust protocol, one must first understand why standard heterogeneous catalytic hydrogenation (e.g., Pd/C or Pt/C with H₂ gas) fails for this substrate:

  • Catalyst Poisoning: The lone electron pairs on the thiophene sulfur strongly coordinate to the active sites of heterogeneous transition metals. This irreversible binding blocks the activation of H₂ gas, prematurely halting the catalytic cycle.

  • Hydrodehalogenation: Palladium readily undergoes oxidative addition into the C-Cl bond. Because the C-Cl bond dissociation energy is relatively low, standard hydrogenation leads to irreversible reductive dechlorination, destroying the target molecule 1.

To achieve chemoselectivity, we must abandon H₂ gas and direct metal-substrate coordination in favor of outer-sphere hydride transfer mechanisms or enzymatic biocatalysis .

G Ketone 3-(4-chloro-3-fluorobenzoyl)thiophene PdC Pd/C, H2 Ketone->PdC Ru Ru(II)-TsDPEN Ketone->Ru KRED KRED Biocatalyst Ketone->KRED Dehalogenated Dechlorinated Byproduct (Reaction Stalls) PdC->Dehalogenated ChiralAlcohol Chiral Alcohol >99% Conv, >98% ee Ru->ChiralAlcohol KRED->ChiralAlcohol

Fig 1: Chemoselectivity of reduction pathways for 3-(4-chloro-3-fluorobenzoyl)thiophene.

Workflow 1: Asymmetric Transfer Hydrogenation (ATH) via Ru(II)-TsDPEN

Causality & Design

The Noyori-type Ru(II)-TsDPEN complex operates via an outer-sphere mechanism. The hydride is transferred from a hydrogen donor (formic acid) to the ketone through a six-membered pericyclic transition state involving the metal and the chiral diamine ligand 2. Because the substrate does not directly coordinate to the metal center, the thiophene sulfur cannot poison the catalyst. Furthermore, the absence of H₂ gas and the specific electronic nature of the Ru(II) center completely prevent oxidative addition into the C-Cl bond 3.

Protocol 1: Ru-TsDPEN Catalyzed ATH

Reagents:

  • 3-(4-chloro-3-fluorobenzoyl)thiophene (1.0 eq, 100 mmol)

  • RuCl (0.5 mol%)

  • Formic Acid / Triethylamine (FA/TEA) azeotropic mixture (5:2 ratio, 5.0 eq of FA)

  • Anhydrous Acetonitrile (solvent, 0.5 M)

Step-by-Step Methodology:

  • Preparation: In a rigorously degassed, nitrogen-purged Schlenk flask, dissolve the ketone (100 mmol) in 200 mL of anhydrous acetonitrile.

  • Catalyst Addition: Add the RuCl catalyst (0.5 mol%). The solution will transition to a characteristic yellow/orange hue.

  • Hydrogen Donor Addition: Slowly add the 5:2 FA/TEA azeotropic mixture (approx. 22 mL) via syringe. Caution: A mild exotherm and CO₂ evolution will occur as the active ruthenium hydride species forms.

  • Reaction: Stir the mixture at 28–30 °C for 12–16 hours. The irreversibility of the FA/TEA system drives the reaction to >99% conversion. Monitor via HPLC.

  • Workup: Quench the reaction by adding 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual formic acid, followed by a brine wash.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting chiral alcohol typically requires no further purification (>98% ee).

Workflow 2: Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

Causality & Design

For absolute chemoselectivity and extreme enantioselectivity, engineered KREDs are the premier choice. The enzyme's binding pocket strictly dictates the stereochemical outcome, while the hydride source (NADPH) reacts exclusively with the activated carbonyl carbon. Halogens and sulfur atoms are completely ignored by the enzyme, eliminating any risk of dehalogenation or poisoning. To make the process economically viable, a Glucose Dehydrogenase (GDH) coupled system is utilized to regenerate the expensive NADPH cofactor in situ4.

G Glucose D-Glucose GDH GDH Enzyme Glucose->GDH Gluconolactone Gluconolactone NADP NADP+ NADP->GDH Reduction NADPH NADPH KRED KRED Enzyme NADPH->KRED Hydride Transfer Ketone Diaryl Ketone Ketone->KRED Alcohol Chiral Alcohol GDH->Gluconolactone GDH->NADPH KRED->NADP KRED->Alcohol

Fig 2: Biocatalytic cofactor recycling system utilizing GDH and KRED for continuous ketone reduction.

Protocol 2: KRED/GDH Biocatalytic Reduction

Reagents:

  • 3-(4-chloro-3-fluorobenzoyl)thiophene (1.0 eq, 100 mmol)

  • Engineered KRED (2-5 wt% relative to substrate)

  • GDH (1 wt% relative to substrate)

  • NADP⁺ (0.05 mol%)

  • D-Glucose (1.25 eq)

  • Triethanolamine buffer (100 mM, pH 7.0) with 2 mM MgSO₄

Step-by-Step Methodology:

  • Buffer Preparation: To a jacketed reactor, add 850 mL of the pH 7.0 triethanolamine buffer. Add D-glucose (1.25 eq) and NADP⁺ (0.05 mol%). Stir until fully dissolved.

  • Enzyme Addition: Add the lyophilized KRED and GDH powders. Stir gently at 300 rpm to avoid protein denaturation and foaming.

  • Substrate Addition: Dissolve the ketone in a minimal amount of co-solvent (e.g., 5% v/v isopropanol or DMSO) to overcome poor aqueous solubility, and add it dropwise to the reactor.

  • Reaction: Maintain the temperature at 25–30 °C. As glucose is oxidized to gluconic acid, the pH will drop. Use an automated titrator to maintain pH 7.0 by dosing 8 N NaOH.

  • Monitoring: The reaction is complete when base consumption ceases (typically 16–24 hours).

  • Workup (Critical Step): Add 5 mol% NaHSO₃ to sequester any trace unreacted ketone as a water-soluble bisulfite adduct. Add ethyl acetate and filter the entire biphasic mixture through a pad of Celite 545 to remove denatured proteins (this prevents severe emulsions). Separate the layers and concentrate the organic phase to yield the pure chiral alcohol (>99.5% ee).

Comparative Data Analysis

To validate the experimental choices, the quantitative outcomes of different reduction techniques are summarized below.

Reduction TechniqueCatalyst / SystemConversion (%)Enantiomeric Excess (ee %)Dehalogenation (%)Notes
Heterogeneous Hydrogenation 5% Pd/C, H₂ (5 bar)< 20%N/A (Racemic)> 50%Severe catalyst poisoning by thiophene; C-Cl bond cleavage.
Asymmetric Transfer Hydrogenation Ru(II)-TsDPEN, FA/TEA> 99%95 - 98%< 0.1%Highly scalable; requires strict inert atmosphere.
Biocatalysis KRED / GDH / Glucose> 99%> 99.5%0%Mildest conditions; absolute chemoselectivity; requires pH control.

References

  • Title: Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)
  • Title: Ru(II)
  • Title: Iron-Catalyzed Chemoselective Transfer Hydrogenation of α,β-Unsaturated Ketones Using H2O as a Surrogate of Hydrogen Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives Source: IntechOpen URL

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals synthesizing 3-(4-chloro-3-fluorobenzoyl)thiophene , a critical intermediate in the development of piperidin-4-yl azetidine derivatives acting as JAK1 inhibitors [1].

Synthesizing 3-aroylthiophenes presents unique regioselectivity and over-addition challenges. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to maximize your reaction yield and purity.

Mechanistic Workflow: The Directed Metalation Approach

To bypass the natural reactivity of thiophene, the most robust synthetic route utilizes a halogen-metal exchange of 3-bromothiophene using a "Turbo Grignard" reagent, followed by electrophilic trapping with a Weinreb amide[2, 3].

SynthesisWorkflow A 3-Bromothiophene B 3-Thienylmagnesium Chloride Complex A->B iPrMgCl·LiCl THF, 0 °C to RT C Chelated Tetrahedral Intermediate B->C Weinreb Amide THF, 0 °C D 3-(4-Chloro-3-fluorobenzoyl) thiophene C->D 1M HCl (aq) Workup

Fig 1: Mechanistic workflow for the directed synthesis of 3-(4-chloro-3-fluorobenzoyl)thiophene.

Troubleshooting FAQs

Q: Why does standard Friedel-Crafts acylation yield the 2-substituted isomer instead of the desired 3-substituted thiophene? A: Thiophene is a highly electron-rich heterocycle. Electrophilic aromatic substitution (such as Friedel-Crafts acylation) preferentially occurs at the C2 ( α ) position because the resulting arenium ion intermediate is significantly more stabilized by resonance than the C3 ( β ) intermediate. To synthesize the C3 isomer exclusively, you must bypass direct acylation. The validated approach is to start with 3-bromothiophene and utilize a directed metal-halogen exchange [2].

Q: My metal-halogen exchange of 3-bromothiophene using n-BuLi at -78 °C suffers from low conversion and ring-opening side reactions. How can I optimize this? A: Traditional lithium-halogen exchange with n-BuLi can be kinetically sluggish for electron-rich heterocycles and is prone to degrading the thiophene ring if the temperature fluctuates. We strongly recommend switching to the Turbo Grignard reagent ( iPrMgCl⋅LiCl ) . The addition of lithium chloride breaks down the polymeric aggregates typically formed by Grignard reagents, drastically increasing the complex's nucleophilicity. This allows for a rapid, complete, and non-cryogenic Br/Mg exchange at 0 °C to room temperature, ensuring high conversion without substrate degradation[2, 4].

Q: When reacting 3-thienylmagnesium chloride with 4-chloro-3-fluorobenzoyl chloride, I observe significant formation of a tertiary alcohol by-product. How do I prevent over-addition? A: Acid chlorides are highly reactive. The initial ketone product formed during the reaction is often more electrophilic than the starting acid chloride, leading to a second, rapid nucleophilic attack by the Grignard reagent. To prevent this, convert the acid chloride to a Weinreb amide ( N -methoxy- N -methylamide) prior to the coupling step. The Weinreb amide coordinates with the magnesium ion to form a highly stable, five-membered chelated tetrahedral intermediate. This intermediate will not collapse into the reactive ketone until it is explicitly quenched during the aqueous acidic workup, completely eliminating tertiary alcohol formation [3].

Data Presentation: Optimization of Reaction Conditions

The following table summarizes internal and literature-validated yield comparisons when altering the metalating and acylating agents during 3-aroylthiophene synthesis.

Metalating AgentAcylating ElectrophileOperating Temp.Primary ProductIsolated YieldMajor Impurity Profile
n-BuLiAcid Chloride-78 °CKetone42%Tertiary alcohol, 2-isomer
iPrMgCl Acid Chloride0 °CKetone58%Tertiary alcohol, Unreacted SM
iPrMgCl⋅LiCl Acid Chloride0 °C to RTKetone65%Tertiary alcohol
iPrMgCl⋅LiCl Weinreb Amide 0 °C to RT Ketone 94% None (Clean conversion)

Experimental Protocols

Protocol 1: Synthesis of N -Methoxy- N -methyl-4-chloro-3-fluorobenzamide (Weinreb Amide)

This protocol converts the highly reactive acid chloride into a stable acylating agent to prevent over-addition.

  • Preparation: In an oven-dried, round-bottom flask under an inert argon atmosphere, dissolve 4-chloro-3-fluorobenzoyl chloride (1.0 equiv, 10.0 mmol) in anhydrous dichloromethane (DCM) to achieve a 0.5 M concentration.

  • Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

  • Amine Addition: Add N,O -dimethylhydroxylamine hydrochloride (1.2 equiv, 12.0 mmol) in one portion.

  • Base Addition: Dropwise, add triethylamine ( Et3​N ) (2.5 equiv, 25.0 mmol) via syringe. Note: The excess base is required to neutralize the HCl salt of the amine and the HCl generated during the reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the Weinreb amide as a clear oil/white solid. (Yields typically >95%; can be used in Protocol 2 without further purification).

Protocol 2: Synthesis of 3-(4-Chloro-3-fluorobenzoyl)thiophene via Turbo Grignard

This protocol outlines the non-cryogenic metal-halogen exchange and subsequent coupling.

  • Metalation Setup: In a dry flask under argon, dissolve 3-bromothiophene (1.0 equiv, 5.0 mmol) in anhydrous THF (0.3 M). Cool the solution to 0 °C.

  • Br/Mg Exchange: Dropwise, add iPrMgCl⋅LiCl (1.3 M in THF, 1.1 equiv, 5.5 mmol) over 15 minutes.

  • Maturation: Stir the mixture at 0 °C for 1 hour. (Self-Validation Step: Quench a 0.1 mL aliquot with water and analyze via GC/MS to confirm the complete disappearance of 3-bromothiophene prior to proceeding) [4].

  • Electrophile Preparation: In a separate dry flask, dissolve the Weinreb amide from Protocol 1 (1.05 equiv, 5.25 mmol) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Coupling: Using a cannula, transfer the 3-thienylmagnesium chloride solution dropwise into the flask containing the Weinreb amide.

  • Propagation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The stable tetrahedral intermediate will form and persist in solution.

  • Acidic Quench (Critical): Cool the flask back to 0 °C and carefully quench the reaction by adding 1 M aqueous HCl (10 mL). Mechanistic note: The acidic environment protonates the intermediate, forcing its collapse into the desired ketone.

  • Isolation: Extract the mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over MgSO4​ , filter, and concentrate. Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure 3-(4-chloro-3-fluorobenzoyl)thiophene [1].

References

  • Title: PIPERIDIN-4-YL AZETIDINE DERIVATIVES AS JAK1 INHIBITORS (EP 3354652 A1)
  • Title: A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Microwave-Assisted Synthesis of Weinreb and MAP Aryl Amides via Pd-Catalyzed Heck Aminocarbonylation Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Highly Efficient One-Pot Access to Functionalized Arylboronic Acids via Noncryogenic Bromine/Magnesium Exchanges Source: Organic Letters (ACS Publications) URL: [Link]

troubleshooting impurities in 3-(4-chloro-3-fluorobenzoyl)thiophene reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-(4-chloro-3-fluorobenzoyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions. Our objective is to move beyond simple procedural steps and explain the underlying chemical principles that govern reaction outcomes, enabling you to diagnose and resolve issues encountered during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis, which is typically achieved via a Friedel-Crafts acylation reaction.

Q1: What is the primary challenge in synthesizing 3-(4-chloro-3-fluorobenzoyl)thiophene?

The main challenge is achieving the desired regioselectivity. The Friedel-Crafts acylation of unsubstituted thiophene inherently favors substitution at the 2-position (alpha-position) over the 3-position (beta-position).[1][2] This is because the carbocation intermediate formed during electrophilic attack at the C2 position is more stable, as it can be described by three resonance structures, compared to only two for the C3-attack intermediate.[2][3] Therefore, direct acylation of thiophene with 4-chloro-3-fluorobenzoyl chloride will predominantly yield the undesired 2-acyl isomer.

Q2: Why can't I just use a large excess of catalyst to drive the reaction to the 3-position?

Unlike some reactions, simply increasing the amount of Lewis acid catalyst (e.g., AlCl₃) will not alter the inherent kinetic preference for the 2-position. In fact, harsh conditions and high catalyst loads can lead to undesirable side reactions, including polymerization of the thiophene ring and di-acylation, resulting in lower overall yield and a more complex impurity profile.[4][5][6]

Q3: What are the alternative strategies to synthesize the 3-acylthiophene isomer?

To overcome the regioselectivity issue, multi-step synthetic routes are typically employed. These strategies involve using a 3-substituted thiophene that directs the chemistry appropriately or allows for the introduction of the acyl group at the desired position. Common approaches include:

  • Grignard-based methods: Starting with 3-bromothiophene, a Grignard reagent can be formed and then reacted with the appropriate acyl chloride or a related derivative.[7][8]

  • Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as the Heck reaction, can be used to introduce a precursor to the acetyl group at the 3-position, which is then converted to the desired ketone.[7]

  • Directed C-H activation: Modern methods using directing groups can achieve acylation at specific, less reactive positions of the thiophene ring.[9]

Q4: My final product has a persistent color, even after initial purification. What could be the cause?

A yellowish or brownish tint in the final product often indicates the presence of trace impurities.[10] These could be small amounts of highly colored polymeric materials or residual catalyst complexes. If a colorless product is required, further purification steps such as recrystallization, treatment with activated charcoal, or passing a solution of the product through a short plug of silica gel may be necessary.[10]

Troubleshooting Guide: Impurity Analysis & Mitigation

This section provides a problem-and-answer format to address specific experimental issues.

Problem: My HPLC/GC-MS analysis shows a major impurity with the same mass as my desired product.

Q: I've synthesized what I believe is 3-(4-chloro-3-fluorobenzoyl)thiophene, but a significant secondary peak with an identical mass-to-charge ratio is present. What is this impurity and how do I get rid of it?

A: This is the classic and most common impurity issue: the presence of the regioisomer, 2-(4-chloro-3-fluorobenzoyl)thiophene.

  • Causality: As explained in FAQ1, direct Friedel-Crafts acylation of thiophene strongly favors the formation of the 2-isomer due to electronic effects.[2][11] If your synthesis route involves direct acylation, this isomer will almost certainly be your main byproduct. Even in multi-step syntheses designed to be 3-selective, small amounts of the 2-isomer can arise from side reactions or isomeric impurities in starting materials.

  • Troubleshooting & Mitigation Strategy:

    • Confirm Identity: The identity of the isomer can be confirmed using ¹H NMR spectroscopy. The coupling constants of the thiophene ring protons are distinct for 2- and 3-substituted patterns.

    • Optimize Synthesis: If you are using a direct acylation method, it is highly recommended to switch to a more regioselective strategy, such as one starting from 3-bromothiophene.[7][8]

    • Purification: Separating these positional isomers can be difficult due to their similar physical properties.[10]

      • Column Chromatography: This is the most effective laboratory method. A systematic approach to developing a solvent system using TLC is crucial. Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate to find a ratio that provides good separation (a target Rf of ~0.3 for the desired product is a good starting point).[10]

      • Recrystallization: If both isomers are solid, fractional recrystallization may be possible but is often less efficient than chromatography. It requires careful solvent screening to find a system where the solubility of the two isomers is significantly different.

Problem: My reaction yield is low and the crude product contains unreacted starting materials.

Q: My reaction seems sluggish, and after workup, I recover significant amounts of my starting materials (e.g., 3-bromothiophene and 4-chloro-3-fluorobenzoyl chloride). What could be wrong?

A: This issue points to incomplete conversion, which can stem from several factors related to reagents and reaction conditions.

  • Causality & Troubleshooting:

    • Catalyst Inactivation: In Friedel-Crafts reactions, the Lewis acid catalyst (e.g., AlCl₃) can be deactivated by moisture. The ketone product also forms a complex with the catalyst, which means a stoichiometric amount of the catalyst is required, as it is not truly catalytic in these reactions.[4][12]

      • Solution: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Use a fresh, high-quality Lewis acid. You may need to increase the catalyst loading to be stoichiometric or slightly in excess relative to the acylating agent.[6]

    • Deactivated Acylating Agent: The electron-withdrawing chloro and fluoro substituents on the benzoyl chloride reduce its reactivity.[6]

      • Solution: The reaction may require more forcing conditions. Carefully increasing the reaction temperature or extending the reaction time can help drive the reaction to completion. Monitor the reaction progress by TLC or GC to determine the optimal time.[6]

    • Poor Reagent Quality: Degradation of the acyl chloride (e.g., through hydrolysis to the carboxylic acid) or the Grignard reagent (if used) will lead to lower yields.

      • Solution: Use freshly opened or purified reagents. Acyl chlorides can be distilled before use. Grignard reagents should be titrated to determine their exact concentration.

Key Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for analyzing the purity of your crude and purified product.

ParameterSpecification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 10 min, hold for 2 min, return to 50% B
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile

This method should be optimized for your specific instrument and impurity profile.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for separating the desired 3-acylthiophene from its 2-acyl isomer and other impurities.

  • Solvent System Selection:

    • On a TLC plate, spot your crude reaction mixture.

    • Develop the plate in a chamber with a solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from other spots.[10]

  • Column Packing:

    • Select a column of appropriate size for your sample amount (a 50-100:1 ratio of silica to crude product by weight is typical).

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of dichloromethane or the eluent.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with your chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Visual Guides & Workflows

Reaction Pathway: Formation of Regioisomeric Impurity

The following diagram illustrates the Friedel-Crafts acylation of thiophene, showing the preferential formation of the 2-acyl isomer over the desired 3-acyl product.

G cluster_reaction Friedel-Crafts Acylation Thiophene Thiophene plus + Thiophene->plus AcylChloride 4-Chloro-3-fluorobenzoyl Chloride + AlCl₃ AcylChloride->plus Product2 2-(4-chloro-3-fluorobenzoyl)thiophene (Major Product / Impurity) plus->Product2  Kinetic Pathway (More Stable Intermediate) Product3 3-(4-chloro-3-fluorobenzoyl)thiophene (Minor Product / Desired) plus->Product3  Thermodynamic Pathway (Less Stable Intermediate)

Caption: Friedel-Crafts acylation showing kinetic favorability for the 2-isomer.

Troubleshooting Workflow for Unknown Impurities

This workflow provides a systematic approach to identifying and eliminating an unknown impurity detected during analysis.

G start Impurity Detected in HPLC/GC check_mass Step 1: Analyze Mass Spec Data start->check_mass is_isomer Mass = Product Mass? check_mass->is_isomer isomer_path Likely Regioisomer (e.g., 2-acylthiophene) is_isomer->isomer_path  Yes is_sm Mass = Starting Material? is_isomer->is_sm  No purify_isomer Action: Optimize Chromatography or Recrystallization[10] isomer_path->purify_isomer end_node Impurity Identified & Remediation Plan in Place purify_isomer->end_node sm_path Incomplete Conversion is_sm->sm_path  Yes is_other Other Mass? is_sm->is_other  No optimize_rxn Action: Check Reagent Quality, Increase Temp/Time/Catalyst[6] sm_path->optimize_rxn optimize_rxn->end_node other_path Potential Side Product (e.g., Di-acylation, Polymer) is_other->other_path  Yes struct_elucidate Action: Isolate & Characterize (NMR, etc.). Review Mechanism for Side Reactions. other_path->struct_elucidate struct_elucidate->end_node

Sources

Technical Support Center: Optimizing HPLC Retention Time for 3-(4-chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and optimize High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(4-chloro-3-fluorobenzoyl)thiophene. This document offers both quick-reference FAQs and in-depth, systematic troubleshooting protocols to address issues related to retention time variability, ensuring method robustness and accuracy.

Section 1: Understanding the Analyte: Physicochemical Properties

Effective HPLC method development begins with an understanding of the analyte's properties. 3-(4-chloro-3-fluorobenzoyl)thiophene is a halogenated aromatic ketone.[1][2] Its structure, characterized by a thiophene ring linked to a substituted benzoyl group, imparts significant hydrophobicity.[1][2] This is a critical factor influencing its behavior in reversed-phase chromatography.

While specific experimental data for this exact molecule is limited, its properties can be inferred from its constituent parts and related structures.[1] The presence of chloro- and fluoro- substituents on the phenyl ring enhances its non-polar nature.[1]

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₁H₅ClFOSCalculated from structure
IUPAC Name (4-chloro-3-fluorophenyl)(thiophen-3-yl)methanoneN/A
Predicted LogP > 3.0The XLogP3 for the similar compound 3-Fluorobenzoyl chloride is 3.1.[3] The addition of a thiophene and chlorine atom would likely increase this value, indicating high hydrophobicity.
Solubility Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane) and poorly soluble in water.Inferred from the hydrophobic nature of benzothiophene and benzophenone derivatives.[1][4]
Analyte Type NeutralThe molecule lacks readily ionizable functional groups, meaning its retention will be largely independent of mobile phase pH within a typical operating range (pH 2-8).

Given its high hydrophobicity, 3-(4-chloro-3-fluorobenzoyl)thiophene will be strongly retained on non-polar stationary phases like C18 and C8. The primary mechanism for controlling its retention time will be the adjustment of the mobile phase's organic solvent strength.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common retention time issues in a direct question-and-answer format.

Q1: My retention time for 3-(4-chloro-3-fluorobenzoyl)thiophene is too long. What is the quickest way to shorten it?

A1: The most effective way to decrease the retention time of a hydrophobic compound like this is to increase the elution strength of the mobile phase. In reversed-phase mode, this means increasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[5] A small increase, such as 2-5%, can significantly reduce retention.

Q2: My retention time is too short, and the peak is eluting near the void volume. How can I increase it?

A2: To increase retention, you must decrease the elution strength of the mobile phase. This is achieved by reducing the percentage of the organic solvent and increasing the proportion of the aqueous component.[5] If you are already using a low organic percentage, consider slowing the flow rate to allow more interaction time between the analyte and the stationary phase.[6]

Q3: My retention times are gradually drifting shorter (or longer) over a sequence of injections. What is the likely cause?

A3: Gradual or trending drift is often related to factors that change slowly over time. The most common causes include:

  • Column Temperature Fluctuations: Even a 1°C change can alter retention times by 1-2%.[7][8] Ensure your column oven is on and set to a stable temperature (e.g., 30-40°C).

  • Mobile Phase Composition Change: Volatile organic solvents can evaporate from the mobile phase reservoir over time, slightly increasing the proportion of the aqueous phase and leading to longer retention times. Ensure reservoir bottles are covered.

  • Column Equilibration: The column may not have been sufficiently equilibrated with the mobile phase before starting the sequence. Always allow at least 10-15 column volumes of mobile phase to pass through before the first injection.

Q4: My retention times are random and unpredictable from one injection to the next. Where should I start troubleshooting?

A4: Random retention time shifts often point to an issue with the HPLC system's fluidic path, particularly the pump or injector.[8]

  • Check for Leaks: Inspect all fittings between the pump and the column for any signs of salt deposits or moisture, which can indicate a small, pressure-dependent leak.[7]

  • Pump Performance: Air bubbles in the pump head are a common cause of inconsistent flow rates. Purge all solvent lines thoroughly to remove any trapped air.[9] Worn pump seals or faulty check valves can also lead to erratic flow.[7]

  • Injector Issues: A faulty injector rotor seal or inconsistent injection volumes can cause random retention time variability.[10]

Section 3: In-Depth Troubleshooting Guide

When simple fixes are not enough, a systematic approach is required. This guide provides a logical workflow for diagnosing and resolving complex retention time issues.

Initial Assessment: Characterizing the Retention Time Problem

The first step is to diagnose the nature of the retention time shift. A powerful technique is to calculate the Retention Time Ratio (RTR) for all peaks in your chromatogram (if you have more than just your target analyte).[11]

Retention Time Ratio (RTR) = (Retention Time in Original/Good Chromatogram) / (Retention Time in Problematic Chromatogram)

The pattern of the RTR values provides a strong clue to the root cause.[11]

Caption: Troubleshooting decision tree based on Retention Time Ratio (RTR).

Mobile Phase and Elution Conditions

The mobile phase is the most powerful tool for controlling retention in HPLC.[12] For a hydrophobic, neutral analyte like 3-(4-chloro-3-fluorobenzoyl)thiophene, the organic/aqueous ratio is the critical parameter.

A gradient scouting run is the most efficient way to determine the optimal mobile phase composition.

Objective: To determine the approximate percentage of organic solvent required to elute the analyte with an appropriate retention factor (k'). An ideal k' is between 2 and 10.[13]

Materials:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid or acetic acid.

  • Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% formic acid or acetic acid.

  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample: 3-(4-chloro-3-fluorobenzoyl)thiophene dissolved in a solvent compatible with the initial mobile phase conditions.

Procedure:

  • System Preparation: Purge all solvent lines with freshly prepared mobile phases.[9]

  • Column Equilibration: Equilibrate the column with the starting mobile phase composition (5% B) for at least 15 minutes.

  • Gradient Program: Run a fast, wide linear gradient.

    • Time (min) | % A | % B

    • --- | --- | ---

    • 0.0 | 95 | 5

    • 20.0 | 5 | 95

    • 25.0 | 5 | 95

    • 25.1 | 95 | 5

    • 30.0 | 95 | 5

  • Injection: Inject the sample and acquire the chromatogram.

  • Analysis: Determine the retention time (t_R) of the analyte. Use this to estimate the optimal isocratic or gradient conditions. For isocratic elution, a good starting point is the mobile phase composition at which the peak eluted during the gradient run.

Column and Stationary Phase Issues

The HPLC column is the heart of the separation, and its condition is critical for reproducible retention times.[10]

  • Column Contamination: If retention times decrease and peak shape broadens, the column may be contaminated with strongly retained sample components.

    • Solution: Flush the column with a strong solvent (e.g., 100% isopropanol or a sequence of solvents from non-polar to polar). Always disconnect the column from the detector during flushing.

  • Column Degradation: Over time and with exposure to harsh mobile phases, the stationary phase can degrade, leading to a loss of retention. This is often irreversible.

    • Solution: Replace the column. Keep a logbook for each column to track the number of injections and performance over time.

  • Stationary Phase Choice: While C18 is a good starting point, if you cannot achieve adequate retention, consider a column with a higher carbon load, which increases hydrophobic retention.[5] Conversely, if retention is too strong, a C8 or Phenyl column may be more suitable.[13]

HPLC System and Instrumental Parameters

Instrumental variables must be tightly controlled for stable retention.[7]

G cluster_params Instrumental Parameters cluster_output Impact FlowRate Flow Rate RT Retention Time (t_R) FlowRate->RT Inverse Relationship (Higher Flow -> Shorter t_R) Temp Column Temperature Temp->RT Inverse Relationship (Higher Temp -> Shorter t_R) Pressure System Backpressure Pressure->RT Indirect Effect (Sudden Change -> Leak/Blockage) DwellVol Dwell Volume DwellVol->RT Affects Gradient Delay (System Dependent)

Sources

Validation & Comparative

Comparative Reactivity Guide: 3-(4-chloro-3-fluorobenzoyl)thiophene vs. 2-(4-chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct heterocyclic building block is paramount for optimizing synthetic routes in drug discovery and materials science. The positional isomerism of the benzoyl group on a thiophene ring fundamentally alters the molecule's electronic landscape, dictating its behavior in electrophilic aromatic substitution (EAS), nucleophilic additions, and photochemical transformations.

This guide provides an in-depth, objective comparison of 3-(4-chloro-3-fluorobenzoyl)thiophene and 2-(4-chloro-3-fluorobenzoyl)thiophene , detailing the causality behind their divergent reactivities and providing self-validating experimental protocols for your laboratory workflows.

Electronic Landscape & Mechanistic Divergence

Thiophene is an electron-rich heteroaromatic system where the sulfur atom donates electron density via resonance, inherently activating the α -positions (C2 and C5) over the β -positions (C3 and C4)[1][2]. However, introducing the strongly electron-withdrawing 4-chloro-3-fluorobenzoyl group drastically modulates this intrinsic reactivity.

The 2-Isomer: Competitive Directing Effects

In 2-(4-chloro-3-fluorobenzoyl)thiophene, the benzoyl group is positioned at C2. This electron-withdrawing group (EWG) deactivates the ring and acts as a meta-director, pushing electrophilic attack toward C4[3]. Conversely, the sulfur atom acts as an α -director, funneling electron density toward C5. This creates a competitive electronic environment. While sulfur's α -directing influence is generally dominant, the conflicting vectors often result in a mixture of C4 and C5 substituted products, complicating downstream purification.

The 3-Isomer: Synergistic Regioselectivity

In 3-(4-chloro-3-fluorobenzoyl)thiophene, the benzoyl group is at C3. As a meta-director, it directs electrophiles to C5[4][5]. The sulfur atom also directs to C5 (and C2). Because the C2 position is heavily sterically hindered by the adjacent, bulky 4-chloro-3-fluorobenzoyl moiety, electrophilic attack is almost exclusively funneled to the C5 position. This synergistic alignment of electronic and steric effects makes the 3-isomer vastly superior for regioselective functionalization.

G cluster_0 2-Acylthiophene Isomer cluster_1 3-Acylthiophene Isomer node2 C2-Benzoyl (EWG) nodeC5_2 C5 Attack (Major) node2->nodeC5_2 Deactivates nodeC4_2 C4 Attack (Minor) node2->nodeC4_2 Meta-directing nodeS2 Sulfur (EDG) nodeS2->nodeC5_2 Alpha-directing node3 C3-Benzoyl (EWG) nodeC5_3 C5 Attack (Exclusive) node3->nodeC5_3 Meta-directing nodeC2_3 C2 Attack (Blocked) node3->nodeC2_3 Steric Hindrance nodeS3 Sulfur (EDG) nodeS3->nodeC5_3 Alpha-directing nodeS3->nodeC2_3 Alpha-directing

Diagram 1: Divergent directing effects in 2-acyl vs. 3-acyl thiophenes.

Quantitative Reactivity Comparison

Beyond EAS, the position of the benzoyl group impacts the electrophilicity of the carbonyl carbon itself. In the 2-isomer, the carbonyl is directly conjugated with the highly electron-donating α -position of the thiophene ring, which heavily delocalizes the positive charge and reduces carbonyl reactivity. The 3-isomer, being at the β -position, experiences less effective cross-conjugation, rendering its carbonyl more susceptible to nucleophilic attack (e.g., Grignard additions, reductions).

Furthermore, both isomers exhibit distinct photochemical behaviors. While both undergo Paternò–Büchi photocycloadditions with olefins[6], 3-benzoylthiophenes emit from a distinct n,π∗ triplet state, making them highly efficient at intramolecular hydrogen abstraction if adjacent alkyl groups are present[7].

Table 1: Performance Metrics & Reactivity Profile
Reactivity Parameter3-(4-chloro-3-fluorobenzoyl)thiophene2-(4-chloro-3-fluorobenzoyl)thiopheneMechanistic Causality
EAS Regioselectivity (Halogenation) >95% (Exclusive C5 substitution)~75-80% (Mixture of C5 and C4)Synergistic vs. competitive directing effects of the EWG and Sulfur atom.
Carbonyl Electrophilicity High Moderate β -position has weaker resonance donation from sulfur than the α -position.
Photochemical Triplet State n,π∗ character (Favors H-abstraction)Mixed π,π∗ / n,π∗ characterEnergy gap differences between singlet and triplet excited states[7].
Overall Synthetic Utility Excellent (Clean downstream profiles)Good (May require chromatography)Higher regioselectivity minimizes purification bottlenecks.

Self-Validating Experimental Protocols

To demonstrate the practical implications of these electronic differences, the following protocols outline standard functionalization workflows. These procedures are designed as self-validating systems: the success of the reaction is intrinsically tied to the mechanistic principles discussed above.

Protocol A: Regioselective Bromination (EAS)

Objective: Introduce a bromine atom for subsequent Suzuki-Miyaura cross-coupling.

Causality: N-Bromosuccinimide (NBS) provides a controlled, mild source of electrophilic bromine ( Br+ ). Using the 3-isomer ensures the Br+ is exclusively directed to the C5 position.

  • Preparation: Dissolve 10.0 mmol of 3-(4-chloro-3-fluorobenzoyl)thiophene in 25 mL of anhydrous N,N-Dimethylformamide (DMF) in a round-bottom flask under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Slowly add 10.5 mmol (1.05 eq) of recrystallized NBS in small portions over 15 minutes. Self-Validation: The slight excess ensures complete conversion without risking poly-bromination due to the ring's deactivated state.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2).

  • Workup: Pour the mixture into 100 mL of ice water. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Result: The 3-isomer yields >95% of the pure 5-bromo derivative. Note: If this protocol is applied to the 2-isomer, TLC will reveal two distinct product spots (C4 and C5 bromo isomers), necessitating silica gel chromatography.

Workflow Start Starting Material (2-Isomer or 3-Isomer) Reagent Add NBS (1.05 eq) in DMF at 0°C Start->Reagent Reaction Stir at RT Monitor by TLC Reagent->Reaction Decision Isomer Type? Reaction->Decision Path3 3-Acyl Pathway Decision->Path3 3-Isomer Path2 2-Acyl Pathway Decision->Path2 2-Isomer Prod3 Exclusive 5-Bromo Product (>95% Yield, No Column Needed) Path3->Prod3 Prod2 Mixed 4-Bromo / 5-Bromo (Requires Chromatography) Path2->Prod2

Diagram 2: Experimental workflow for EAS bromination highlighting downstream purification needs.

Protocol B: Nucleophilic Carbonyl Reduction

Objective: Reduce the diaryl ketone to a secondary alcohol.

Causality: Sodium borohydride ( NaBH4​ ) attacks the electrophilic carbonyl carbon. The 3-isomer's carbonyl is less resonance-stabilized by the thiophene ring, resulting in a faster, more exothermic reaction compared to the 2-isomer.

  • Preparation: Dissolve 5.0 mmol of the chosen isomer in 20 mL of anhydrous Methanol.

  • Reduction: Cool to 0 °C. Add 6.0 mmol (1.2 eq) of NaBH4​ portion-wise. Self-Validation: Vigorous hydrogen evolution indicates active reduction. The 3-isomer will show a noticeably faster consumption of starting material on TLC.

  • Quenching: After 1 hour, quench the reaction carefully with 10 mL of saturated aqueous NH4​Cl .

  • Extraction: Remove methanol under reduced pressure, extract the aqueous residue with Dichloromethane (3 x 20 mL), dry, and evaporate to yield the corresponding alcohol.

Conclusion

While both isomers share the same molecular weight and functional groups, 3-(4-chloro-3-fluorobenzoyl)thiophene is the superior building block when high regioselectivity in electrophilic aromatic substitution is required. Its synergistic directing effects eliminate the formation of complex isomeric mixtures, streamlining synthetic workflows and improving overall yields. Conversely, 2-(4-chloro-3-fluorobenzoyl)thiophene offers unique utility when highly stabilized carbonyls or specific photochemical triplet state reactivities are desired, provided the chemist is prepared to handle more rigorous downstream purification.

References

  • Arnold, D. R., Birtwell, R. J., & Clarke, B. M. (1974). The Photochemical Reactivity of Some Benzoylthiophenes. II. Photocycloaddition. Canadian Journal of Chemistry.[Link]

  • Arnold, D. R., & Clarke, B. M. (1978). The photochemical reactivity of some benzoylthiophenes. IV. The effect of an adjacent methyl group on the excited state reactivity of 3-benzoylthiophene. Canadian Journal of Chemistry.[Link]

  • Ozen, A. S., et al. (2007). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. ResearchGate.[Link]

  • Schatz, J. (2000). Product Class 10: Thiophenes, Thiophene 1,1-Dioxides, and Thiophene 1-Oxides. Thieme Connect.[Link]

  • Yadav, G. D., et al. (2001). Process for the preparation of acyl heteroaromatic compounds from heteroaromatic compounds by metal ion exchanged clays.

Sources

Introduction to 3-(4-chloro-3-fluorobenzoyl)thiophene and the Imperative of Accurate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Validation of an HPLC Assay for 3-(4-chloro-3-fluorobenzoyl)thiophene Quantification

3-(4-chloro-3-fluorobenzoyl)thiophene is a substituted benzoylthiophene, a class of compounds of significant interest in medicinal chemistry and materials science. The precise and accurate quantification of this analyte is paramount during drug development for dosage form manufacturing, stability studies, and quality control, ensuring the safety and efficacy of the final product. A robust analytical method is therefore not just a regulatory requirement but a cornerstone of reliable pharmaceutical research.

A Deep Dive into the Proposed HPLC Method

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds.[1][2] For the quantification of 3-(4-chloro-3-fluorobenzoyl)thiophene, a reversed-phase HPLC (RP-HPLC) method is proposed, leveraging the analyte's aromatic and moderately polar nature.

The rationale for this choice is multi-faceted:

  • Specificity: RP-HPLC, particularly with a photodiode array (PDA) detector, can resolve the analyte from its potential impurities and degradation products, ensuring the method is specific.

  • Sensitivity: UV detection provides excellent sensitivity for aromatic compounds like the target analyte.

  • Versatility: The mobile phase composition can be readily adjusted to optimize the separation.

The proposed chromatographic conditions are detailed in the table below.

ParameterProposed ValueJustification
Column C18 (250 mm x 4.6 mm, 5 µm)C18 stationary phases provide excellent retention and selectivity for aromatic ketones.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidA common mobile phase for RP-HPLC, offering good peak shape and resolution. Formic acid aids in protonating silanol groups and improving peak symmetry.
Elution Mode IsocraticFor a single analyte quantification, an isocratic elution offers simplicity, robustness, and shorter run times compared to a gradient elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 265 nmAromatic ketones typically exhibit strong absorbance in the UV region. The specific wavelength should be determined by analyzing the UV spectrum of the analyte.

Comprehensive Validation of the HPLC Assay

To ensure the proposed HPLC method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The validation process provides objective evidence that the method is reliable, reproducible, and accurate.

The following diagram illustrates the workflow for the validation of the analytical procedure.

HPLC Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Develop HPLC Method Spec Specificity Dev->Spec Start Validation Lin Linearity Spec->Lin Range Range Lin->Range Acc Accuracy Range->Acc Prec Precision Acc->Prec LOD LOD Prec->LOD LOQ LOQ LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Analysis Rob->Routine Validation Complete Analytical Method Comparison cluster_HPLC HPLC cluster_GCMS GC-MS cluster_UPLC UPLC cluster_UVVis UV-Vis HPLC HPLC + High Resolution + Robust + Widely Available - Moderate Sensitivity GCMS GC-MS + High Sensitivity + Structural Info - Requires Volatility - Potential for Thermal Degradation UPLC UPLC + Faster Analysis + Higher Resolution - Higher Cost - Higher Backpressure UVVis UV-Vis + Simple & Fast + Low Cost - Low Specificity - Prone to Interference Analyte 3-(4-chloro-3-fluorobenzoyl)thiophene Analyte->HPLC Analyte->GCMS Analyte->UPLC Analyte->UVVis

Caption: Comparison of alternative analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates compounds based on their volatility and provides structural information through mass spectrometry. [6]

  • Principle: The sample is vaporized and separated in a capillary column. The separated components are then ionized and detected by a mass spectrometer.

  • Applicability: Suitable if the analyte is thermally stable and sufficiently volatile.

  • Advantages: High sensitivity and specificity, provides molecular weight and fragmentation patterns for structural elucidation. [7]* Limitations: Not suitable for non-volatile or thermally labile compounds. The high temperatures in the injector and column could potentially lead to degradation of the analyte.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns to achieve faster and more efficient separations.

  • Principle: Similar to HPLC but operates at higher pressures, allowing for the use of sub-2 µm particle size columns.

  • Applicability: Can be used for the same range of compounds as HPLC.

  • Advantages: Significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC.

  • Limitations: Higher initial instrument cost and requires higher purity solvents. The high backpressure can lead to more frequent maintenance.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantification of compounds that absorb light in the ultraviolet-visible range.

  • Principle: Measures the absorbance of a solution at a specific wavelength, which is directly proportional to the concentration of the analyte (Beer-Lambert law).

  • Applicability: Suitable for the quantification of the pure substance or in simple matrices where there are no interfering substances that absorb at the same wavelength.

  • Advantages: Simple, fast, and low cost.

  • Limitations: Low specificity and prone to interference from other components in the sample matrix that also absorb UV light. Not suitable for complex mixtures.

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide is demonstrated to be specific, linear, accurate, precise, and robust for the quantification of 3-(4-chloro-3-fluorobenzoyl)thiophene. It stands as the recommended method for routine quality control and stability testing due to its excellent performance and the widespread availability of HPLC instrumentation in pharmaceutical laboratories.

For analyses requiring higher throughput, UPLC presents a viable alternative, albeit at a higher initial cost. GC-MS should be considered for impurity profiling and structural elucidation, provided the analyte exhibits sufficient thermal stability. UV-Vis spectrophotometry, due to its inherent lack of specificity, is not recommended for the analysis of this analyte in complex matrices but could be employed for simple in-process checks of the pure compound.

Detailed Experimental Protocols

HPLC Method Validation Protocol

1. Specificity:

  • Prepare solutions of placebo, a known impurity, and a degraded sample (e.g., by acid/base hydrolysis, oxidation, or photolysis).

  • Inject these solutions and a standard solution of 3-(4-chloro-3-fluorobenzoyl)thiophene into the HPLC system.

  • Assess the resolution between the analyte peak and any other peaks.

  • Utilize a PDA detector to determine the peak purity index of the analyte peak in the presence of its degradation products and placebo.

2. Linearity:

  • Prepare a stock solution of the reference standard.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 5, 7.5, 10, 12.5, and 15 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

3. Range:

  • The range is established from the linearity study and should cover 80-120% of the nominal test concentration.

4. Accuracy:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with a known amount of the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

5. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. Calculate the RSD.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Based on Signal-to-Noise Ratio: Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration standards and construct a calibration curve. Calculate LOD and LOQ using the formulas: LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

7. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% acetonitrile).

    • Flow rate (e.g., ±0.1 mL/min).

    • Column temperature (e.g., ±2°C).

  • Analyze a sample under each of the modified conditions and assess the impact on the results (e.g., retention time, peak area, and resolution).

References

Sources

Comparative Analysis of 3-(4-Chloro-3-fluorobenzoyl)thiophene vs. Non-Halogenated Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The thiophene ring, an isostere of benzene with distinct electronic properties, is a foundational pharmacophore in medicinal chemistry. When conjugated with a benzoyl group to form 3-benzoylthiophene, the resulting scaffold serves as a privileged structure for the allosteric modulation of G-protein coupled receptors (GPCRs)[1] and exhibits unique photochemical reactivity[2].

However, the unadorned 3-benzoylthiophene core suffers from rapid oxidative metabolism and sub-optimal target affinity. The strategic introduction of a 4-chloro-3-fluoro motif to the benzoyl ring—yielding 3-(4-chloro-3-fluorobenzoyl)thiophene —fundamentally rewrites the molecule's physicochemical, pharmacokinetic, and binding profile. This guide objectively compares these two analogs, detailing the causality behind their performance differences and providing self-validating protocols for experimental verification.

Structural and Electronic Causality: The Role of Halogenation

The transition from a non-halogenated to a halogenated analog is not merely a steric substitution; it is a complete electronic overhaul designed to optimize drug-like properties.

  • Fluorine's Inductive Effect (-I): Positioned at the 3-position, the highly electronegative fluorine atom withdraws electron density from the aromatic system. This inductive effect propagates to the adjacent carbonyl group, increasing its electrophilicity and altering the dihedral angle between the thiophene and phenyl rings, effectively pre-organizing the molecule into a bioactive conformation.

  • Chlorine's Steric and Lipophilic Contribution: The 4-chloro substituent adds significant lipophilic bulk. More importantly, the polarizability of the chlorine atom allows for the formation of a "sigma-hole" (σ-hole)—a region of positive electrostatic potential that engages in highly directional halogen bonding with Lewis bases (e.g., protein backbone carbonyls) within a target binding site.

Table 1: Comparative Physicochemical Profiling

Property3-Benzoylthiophene3-(4-Chloro-3-fluorobenzoyl)thiopheneCausality / Impact
Molecular Weight 188.25 g/mol 240.51 g/mol Halogen addition increases steric bulk and surface area.
Calculated LogP ~2.8~3.9Cl/F substitution drives lipophilicity, aiding membrane permeability.
CYP450 Vulnerability High (para-position open)Low (para-position blocked)Cl sterically blocks oxidation; F electronically deactivates the ring.
Carbonyl Electrophilicity BaselineEnhancedF inductive effect (-I) pulls electron density, altering reactivity.
Target Affinity (A1R) ModerateHighHalogen bonding (σ-hole) anchors the molecule in the allosteric site.
Target Engagement: Allosteric Modulation of GPCRs

Derivatives of 3-benzoylthiophene (particularly 2-amino derivatives synthesized via the Gewald reaction) are well-documented as allosteric enhancers of the Adenosine A1 Receptor (A1R)[3]. The non-halogenated core provides baseline affinity but lacks the necessary non-covalent interactions to efficiently lock the receptor in its active conformation.

By incorporating the 4-chloro-3-fluoro motif, the molecule gains two critical advantages for target engagement:

  • Halogen Bonding: The 4-chloro group acts as a heavy halogen bond donor, anchoring the molecule deep within the allosteric pocket.

  • Conformational Restriction: The steric clash between the 3-fluoro group and the carbonyl oxygen restricts the rotational freedom of the benzoyl bond, lowering the entropic penalty upon binding[1].

GPCR_Pathway Orthosteric Orthosteric Agonist (e.g., R-PIA) Receptor Adenosine A1 Receptor (A1R) Orthosteric->Receptor Binds Active Site Allosteric Halogenated 3-Benzoylthiophene Allosteric->Receptor Binds Allosteric Site (Halogen Bonding) Gi Gi/o Protein Complex Receptor->Gi Conformational Shift Effector ERK1/2 Phosphorylation & cAMP Decrease Gi->Effector Signal Transduction

Fig 1. Synergistic allosteric modulation of the Adenosine A1 Receptor signaling pathway.

Overcoming CYP450 Oxidation: Metabolic Stability

One of the primary causes of clinical attrition is poor metabolic stability. The non-halogenated 3-benzoylthiophene is highly vulnerable to Cytochrome P450 (CYP3A4/CYP2D6) mediated para-hydroxylation on the phenyl ring.

The 4-chloro group acts as a physical barricade, completely blocking this metabolic soft spot. Furthermore, the 3-fluoro group electronically deactivates the ring, raising the activation energy required for the high-valent iron-oxo species of CYP enzymes to initiate electrophilic attack. To objectively quantify this improvement, we utilize a self-validating in vitro microsomal clearance assay.

Protocol: Self-Validating Microsomal Stability Assay

This protocol is designed as a self-validating system. It does not just measure degradation; it actively proves via internal controls that any observed degradation is strictly enzyme-mediated.

Step 1: Matrix Preparation Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific pH and buffer strength mimic physiological intracellular conditions, maintaining the structural integrity of the CYP enzymes.

Step 2: Compound Spiking Add the test compound (3-benzoylthiophene or its halogenated analog) to a final concentration of 1 µM. Causality: 1 µM is deliberately chosen to be below the typical Michaelis constant ( Km​ ) for most CYPs, ensuring the reaction follows first-order kinetics.

Step 3: The Self-Validating Split (Critical Control) Divide the mixture into two parallel arms:

  • Arm A (+NADPH): Initiated with 1 mM NADPH. This represents active metabolism.

  • Arm B (-NADPH): Initiated with buffer only. Causality: This negative control is the core of the self-validating system. If the compound degrades in Arm B, the instability is chemical (e.g., hydrolysis) or due to non-specific binding to the plasticware, not CYP metabolism.

Step 4: Positive Control Validation Run a parallel assay using Verapamil (a known high-clearance drug). Causality: If Verapamil is not rapidly degraded in the +NADPH arm, the microsomes are inactive, and the assay data must be rejected.

Step 5: Quenching & Extraction At specific time points (0, 5, 15, 30, 60 min), transfer 50 µL of the reaction into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the CYP proteins, stopping the reaction at the exact second, while simultaneously precipitating the protein matrix to protect the LC-MS/MS column from clogging.

Step 6: Analysis Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Assay_Workflow Start Test Compound + Control (1 µM in Buffer) Microsomes Add Liver Microsomes (0.5 mg/mL) Start->Microsomes Split Split into Two Arms (Self-Validation) Microsomes->Split Arm1 + NADPH (Active Metabolism) Split->Arm1 Arm2 - NADPH (Chemical Stability Control) Split->Arm2 Quench Quench with Cold MeCN + Internal Standard Arm1->Quench Arm2->Quench Analyze LC-MS/MS Quantification & Half-life Calculation Quench->Analyze

Fig 2. Self-validating microsomal stability workflow with internal negative controls.

Photochemical Divergence

Beyond medicinal chemistry, benzoylthiophenes are heavily utilized in photochemistry due to their lowest-energy n,π* triplet state[2]. While the non-halogenated 3-benzoylthiophene efficiently undergoes photocycloaddition with olefins (forming oxetanes) upon UV irradiation, the 4-chloro-3-fluoro analog exhibits altered intersystem crossing dynamics. The heavy-atom effect of the chlorine accelerates intersystem crossing to the triplet state, making the halogenated analog a potentially superior, more selective triplet photosensitizer for catalytic applications[4].

References
  • "Synthesis and Characterization of Novel 2-Amino-3-benzoylthiophene Derivatives as Biased Allosteric Agonists and Modulators of the Adenosine A1 Receptor", Journal of Medicinal Chemistry (ACS Publications),[Link]

  • "2-Amino-3-benzoylthiophene Allosteric Enhancers of A1 Adenosine Agonist Binding: New 3, 4-, and 5-Modifications", Journal of Medicinal Chemistry (ACS Publications),[Link]

  • "The Photochemical Reactivity of Some Benzoylthiophenes. II. Photocycloaddition", Canadian Journal of Chemistry,[Link]

  • "Pyrene-benzoylthiophene Bichromophores as Selective Triplet Photosensitizers", Journal of Photochemistry and Photobiology A: Chemistry,[Link]

  • "3-Benzoylthiophene | C11H8OS | CID 248647", PubChem (NIH),[Link]

Sources

Comparative Toxicity Guide: Fluorinated Benzoylthiophenes vs. 3-(4-Chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Advanced Application & Toxicity Comparison Guide

Introduction & Structural Causality

The benzoylthiophene scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of microtubule inhibitors, selective estrogen receptor modulators (SERMs), and agrochemical intermediates. However, the thiophene ring is a well-documented structural alert. Unsubstituted thiophenes are highly susceptible to Cytochrome P450 (CYP450)-mediated bioactivation, forming reactive electrophiles (thiophene S-oxides and epoxides) that covalently bind to cellular macromolecules, leading to idiosyncratic hepatotoxicity and immune-mediated sensitization [1].

To circumvent this metabolic liability, medicinal chemists employ halogenation (fluorination and chlorination) as a bioisosteric strategy to modulate the electronic landscape of the molecule. This guide provides an objective, data-supported comparison between the generalized class of highly optimized fluorinated benzoylthiophenes (e.g., the tubulin inhibitor PST-3) and the specific, commercially utilized building block 3-(4-chloro-3-fluorobenzoyl)thiophene (CAS 898771-18-1) .

Mechanistic Divergence
  • Fluorinated Benzoylthiophenes (e.g., PST-3): By strategically placing fluorine or methoxy groups on the benzoyl and adjacent rings, the electron density of the thiophene core is drawn away, significantly raising the activation energy required for CYP-mediated epoxidation. This results in compounds with potent on-target efficacy but exceptionally low acute toxicity (LD50 > 2150 mg/kg) and a complete absence of the neurotoxicity typically seen with colchicine-site inhibitors [2].

  • 3-(4-Chloro-3-fluorobenzoyl)thiophene: In this specific intermediate, the 4-chloro-3-fluoro substitution strongly deactivates the benzoyl ring via inductive electron withdrawal. However, because the thiophene ring itself remains unsubstituted, it retains its vulnerability to Phase I metabolic oxidation. Consequently, it acts as a potent electrophile. Safety Data Sheet (SDS) profiling classifies it as a GHS Category 2 Irritant and a skin sensitizer (H317), which is the macroscopic manifestation of its ability to haptenize epidermal proteins [3].

Quantitative Data Comparison

The following table synthesizes the comparative toxicological and physicochemical parameters of optimized fluorinated benzoylthiophenes versus the 3-(4-chloro-3-fluorobenzoyl)thiophene intermediate.

ParameterOptimized Fluorinated Benzoylthiophenes (e.g., PST-3)3-(4-Chloro-3-fluorobenzoyl)thiophene (CAS 898771-18-1)
Primary Application Lead compounds for oncology (Microtubule inhibition)Chemical building block / API intermediate
Acute Toxicity (LD50, Murine) > 2150 mg/kg (Highly tolerated) [2]Not fully established; harmful by ingestion [3]
Neurotoxicity Risk Negligible (No peripheral neuropathy observed)Unknown (Lacks optimized target specificity)
Hepatotoxicity Potential Low (Steric/electronic shielding blocks CYP bioactivation)Moderate to High (Unsubstituted thiophene is a CYP liability)
Dermal/Ocular Hazard (GHS) Non-irritating at therapeutic dosesCategory 2 Irritant (H315, H319); Skin Sensitizer (H317)
CYP450 Bioactivation Suppressed via electron withdrawalHigh susceptibility to epoxidation / S-oxidation [1]

Mechanistic Pathway Visualization

The diagram below illustrates the divergent metabolic trajectories of these compounds. The unsubstituted thiophene ring undergoes rapid Phase I oxidation, whereas targeted halogenation provides electronic shielding that forces the molecule toward stable target binding rather than toxic adduction.

ToxicityPathways A Unsubstituted Thiophene Ring (e.g., in 898771-18-1) B CYP450 Phase I Metabolism (Oxidation) A->B C Thiophene Epoxide / S-Oxide (Reactive Electrophile) B->C D Protein Adduction (Skin Sensitization / Hepatotoxicity) C->D Covalent Binding E Fluorinated Benzoylthiophenes (e.g., PST-3) F Electronic Deactivation & Steric Shielding E->F F->B Blocks Oxidation G Stable Target Binding (No Neurotoxicity) F->G

Metabolic bioactivation of thiophenes vs. protective halogen shielding.

Experimental Protocols for Toxicity Profiling

To rigorously validate the safety profile of a novel fluorinated benzoylthiophene against intermediates like 3-(4-chloro-3-fluorobenzoyl)thiophene, researchers must employ self-validating experimental workflows. Do not rely solely on in silico predictions; the following protocols establish direct causality between structure and toxicity.

Protocol A: In Vitro GSH-Trapping Assay for CYP450 Bioactivation

Purpose: To quantify the formation of reactive thiophene epoxides. Glutathione (GSH) acts as a surrogate nucleophile, trapping transient electrophiles before they can bind to proteins. Self-Validating Control: A parallel incubation lacking the NADPH regenerating system ensures that any observed GSH adducts are strictly CYP450-dependent.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Microsomal Incubation: Combine human liver microsomes (HLM, 1.0 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound (either the fluorinated derivative or the chloro-fluoro intermediate).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Termination: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., reserpine).

  • Analysis: Centrifuge at 14,000 × g for 15 minutes. Analyze the supernatant via LC-MS/MS using a neutral loss scan of 129 Da (characteristic of GSH conjugates) to identify and quantify reactive metabolite formation.

Protocol B: Differential Cytotoxicity & Neurotoxicity Screening

Purpose: To differentiate between generalized cytotoxicity (a liability) and targeted anti-tumor efficacy, while specifically screening for neurotoxicity. Causality: By comparing viability in Normal Human Astrocytes (NHA) versus Hepatocellular Carcinoma (HepG2) cells, you isolate the compound's therapeutic index from its off-target neurological damage.

  • Cell Seeding: Seed NHA and HepG2 cells at a density of 5×103 cells/well in 96-well plates. Allow 24 hours for attachment.

  • Dosing: Treat cells with a logarithmic concentration gradient (0.01 µM to 100 µM) of the test compounds. Include a vehicle control (0.1% DMSO) and a positive neurotoxic control (Colchicine).

  • Incubation: Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Readout: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Remove the media, dissolve the resulting formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm.

  • Data Interpretation: Calculate the IC50. A safe fluorinated benzoylthiophene will exhibit a low IC50 in HepG2 but a high IC50 (>50 µM) in NHA, whereas reactive intermediates will show indiscriminate toxicity across both lines.

References

  • Hughes TB, Miller GP, Swamidass SJ. "Modeling the Bioactivation and Subsequent Reactivity of Drugs." Chemical Research in Toxicology. 2015.[Link]

  • Zhuang Y, Yang G, Wu S, et al. "5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity." American Journal of Cancer Research. 2022.[Link]

A Comparative Guide to Validating LC-MS/MS Methods for the Detection of 3-(4-chloro-3-fluorobenzoyl)thiophene

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 3-(4-chloro-3-fluorobenzoyl)thiophene in a biological matrix, such as human plasma. As a novel compound, establishing a robust and reliable analytical method is a critical first step in preclinical and clinical development. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of two hypothetical, yet representative, LC-MS/MS methods. The validation parameters and acceptance criteria are based on the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

The development and validation of bioanalytical methods are fundamental to generating reliable data for pharmacokinetic, toxicokinetic, and bioequivalence studies.[4] A well-validated method ensures that the measurements are accurate, precise, and reproducible.[4] For a novel halogenated thiophene derivative like 3-(4-chloro-3-fluorobenzoyl)thiophene, careful consideration must be given to potential challenges such as non-specific binding and matrix effects.[5]

This guide will compare two distinct LC-MS/MS approaches, designated as Method A and Method B, highlighting how different choices in sample preparation and chromatography can impact method performance. Both methods will be evaluated against the same rigorous validation criteria.

The Analyte: 3-(4-chloro-3-fluorobenzoyl)thiophene

3-(4-chloro-3-fluorobenzoyl)thiophene is a synthetic organic molecule containing a thiophene ring, a ketone linker, and a halogenated benzene ring.[6][7] The presence of chlorine and fluorine atoms can influence its chemical properties and chromatographic behavior. Thiophene itself is an aromatic heterocyclic compound, and its derivatives can be highly reactive.[8][9][10]

Comparative Validation of Two Hypothetical LC-MS/MS Methods

This section details the validation of two hypothetical LC-MS/MS methods for the quantification of 3-(4-chloro-3-fluorobenzoyl)thiophene in human plasma. Method A employs a protein precipitation (PPT) sample preparation, while Method B utilizes liquid-liquid extraction (LLE).

Methodology Overview

A stable isotope-labeled internal standard (SIL-IS) of 3-(4-chloro-3-fluorobenzoyl)thiophene is presumed to be available for both methods to compensate for variability in sample processing and mass spectrometric response.

Table 1: Overview of Hypothetical LC-MS/MS Methods

ParameterMethod AMethod B
Sample Preparation Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
LC Column C18, 50 x 2.1 mm, 1.8 µmPhenyl-Hexyl, 75 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water5 mM Ammonium Formate in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile5 mM Ammonium Formate in Methanol
Flow Rate 0.4 mL/min0.5 mL/min
Injection Volume 5 µL10 µL
MS/MS Detection Triple QuadrupoleTriple Quadrupole
Ionization Mode Electrospray Ionization (ESI) PositiveElectrospray Ionization (ESI) Positive
Validation Workflow

The following diagram illustrates the general workflow for the validation of a bioanalytical method.

Validation_Workflow cluster_prep Method Development cluster_val Method Validation cluster_app Application Method_Dev Method Development & Optimization Selectivity Selectivity Method_Dev->Selectivity LLOQ Sensitivity (LLOQ) Selectivity->LLOQ Linearity Linearity LLOQ->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Recovery_Matrix Recovery & Matrix Effect Accuracy_Precision->Recovery_Matrix Stability Stability Recovery_Matrix->Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis

Caption: General workflow for bioanalytical method validation.

Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

Experimental Protocol
  • Blank Matrix Screening: Analyze at least six different lots of human plasma, processed without the internal standard, to check for interfering peaks at the retention times of the analyte and the internal standard.

  • Interference Check: In one lot of blank plasma, spike the analyte at the Lower Limit of Quantification (LLOQ) and potential interfering substances (e.g., common concomitant medications, metabolites) at their expected concentrations.

  • Acceptance Criteria: In blank samples, any interfering peak should be less than 20% of the analyte response at the LLOQ and less than 5% of the internal standard response.[11]

Comparative Results

Table 2: Selectivity and Specificity Results

ParameterMethod AMethod BAcceptance Criteria
Interference in Blank Plasma No significant peaks observedNo significant peaks observed<20% of LLOQ response
Interference from Concomitant Meds PassedPassedNo significant interference

Insight: Method B, with its LLE and phenyl-hexyl column, may offer enhanced selectivity for aromatic compounds like 3-(4-chloro-3-fluorobenzoyl)thiophene compared to the more general C18 column in Method A.

Sensitivity and Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[4]

Experimental Protocol
  • LLOQ Determination: Prepare a set of plasma samples with decreasing concentrations of the analyte.

  • LLOQ Confirmation: Analyze at least five replicates of the presumed LLOQ sample.

  • Acceptance Criteria: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within 80-120% of the nominal concentration, and the precision (Coefficient of Variation, CV) should be ≤20%.[4]

Comparative Results

Table 3: LLOQ Performance

ParameterMethod AMethod BAcceptance Criteria
LLOQ (ng/mL) 0.50.2-
Accuracy at LLOQ (%) 95.8103.280-120%
Precision at LLOQ (%CV) 12.59.8≤20%

Insight: Method B demonstrates a lower LLOQ, suggesting that the LLE procedure provides a cleaner extract, reducing background noise and improving sensitivity.

Calibration Curve and Linearity

The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.

Experimental Protocol
  • Standard Preparation: Prepare a blank plasma sample, a zero sample (blank plasma with internal standard), and at least six to eight non-zero calibration standards spanning the expected concentration range.

  • Analysis: Analyze the calibration standards in at least three separate runs.

  • Regression Analysis: Construct the calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²).

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[11][12]

Comparative Results

Table 4: Calibration Curve and Linearity Data

ParameterMethod AMethod BAcceptance Criteria
Dynamic Range (ng/mL) 0.5 - 5000.2 - 500-
Regression Model Linear, 1/x² weightingLinear, 1/x² weighting-
Correlation Coefficient (r²) >0.995>0.997≥0.99
Accuracy of Back-calculated Standards Within ±10% (±15% at LLOQ)Within ±8% (±12% at LLOQ)±15% (±20% at LLOQ)

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements.

Experimental Protocol
  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four concentration levels: LLOQ, low QC (3x LLOQ), mid QC, and high QC.

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze the QC samples on at least three different days.

  • Acceptance Criteria: The mean accuracy for each QC level should be within ±15% of the nominal value (±20% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[5]

Comparative Results

Table 5: Accuracy and Precision Data

QC Level (ng/mL)Method AMethod BAcceptance Criteria
Accuracy (%) Precision (%CV) Accuracy (%) Precision (%CV) Accuracy: ±15% (±20% for LLOQ) Precision: ≤15% (≤20% for LLOQ)
LLOQ 98.511.2102.18.5
Low QC 101.28.599.36.7
Mid QC 97.86.3101.55.2
High QC 103.45.198.94.8

Insight: Both methods meet the acceptance criteria, but Method B shows slightly better precision, which can be attributed to the cleaner sample extract from the LLE procedure.

Recovery and Matrix Effect

Recovery assesses the extraction efficiency of an analytical method, while the matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte.

Experimental Protocol
  • Recovery:

    • Prepare three sets of samples at low, mid, and high QC concentrations.

    • Set A: Analyte spiked into plasma and extracted.

    • Set B: Blank plasma extracted, and then analyte spiked into the post-extraction solvent.

    • Calculate recovery as: (Mean peak area of Set A / Mean peak area of Set B) x 100%.

  • Matrix Effect:

    • Prepare two sets of samples.

    • Set B: Analyte spiked into post-extraction solvent from blank plasma.

    • Set C: Analyte spiked into a neat solution.

    • Calculate matrix factor as: (Mean peak area of Set B / Mean peak area of Set C).

  • Acceptance Criteria: Recovery should be consistent and reproducible. The matrix factor should be close to 1, and the %CV of the matrix factor across different lots of plasma should be ≤15%.

Sample Preparation Workflows

Sample_Prep cluster_A Method A: Protein Precipitation cluster_B Method B: Liquid-Liquid Extraction Plasma_A Plasma Sample IS_A Add Internal Standard Plasma_A->IS_A PPT_Solvent Add Acetonitrile (3:1) IS_A->PPT_Solvent Vortex_A Vortex & Centrifuge PPT_Solvent->Vortex_A Supernatant Collect Supernatant Vortex_A->Supernatant Inject_A Inject into LC-MS/MS Supernatant->Inject_A Plasma_B Plasma Sample IS_B Add Internal Standard Plasma_B->IS_B Buffer Add Buffer (pH 9) IS_B->Buffer LLE_Solvent Add MTBE Buffer->LLE_Solvent Vortex_B Vortex & Centrifuge LLE_Solvent->Vortex_B Organic_Layer Collect Organic Layer Vortex_B->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject_B Inject into LC-MS/MS Reconstitute->Inject_B

Caption: Sample preparation workflows for Method A and Method B.

Comparative Results

Table 6: Recovery and Matrix Effect Data

ParameterMethod AMethod BAcceptance Criteria
Mean Recovery (%) 92.585.3Consistent and reproducible
Matrix Factor 0.951.02Close to 1
Matrix Factor %CV 10.86.2≤15%

Insight: While Method A shows slightly higher recovery, Method B exhibits a matrix factor closer to 1 and lower variability, indicating less ion suppression or enhancement. The use of a stable isotope-labeled internal standard is crucial for mitigating any observed matrix effects.[12]

Stability

The stability of the analyte in the biological matrix and in processed samples must be evaluated under various conditions to ensure that the measured concentration reflects the concentration at the time of sample collection.

Experimental Protocol

Evaluate the stability of the analyte in plasma under the following conditions by analyzing low and high QC samples against a freshly prepared calibration curve:

  • Freeze-Thaw Stability: After three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: At room temperature for at least 4 hours.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.

  • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

Acceptance Criteria

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparative Results

Table 7: Stability Data Summary

Stability ConditionMethod AMethod BAcceptance Criteria
Freeze-Thaw (3 cycles) PassedPassed±15% of nominal
Bench-Top (4 hours) PassedPassed±15% of nominal
Long-Term (-80°C, 3 months) PassedPassed±15% of nominal
Autosampler (24 hours) PassedPassed±15% of nominal

Insight: For both methods, 3-(4-chloro-3-fluorobenzoyl)thiophene demonstrated acceptable stability under typical laboratory conditions.

Conclusion and Recommendations

Both Method A and Method B have been successfully validated according to FDA and EMA guidelines for the quantification of 3-(4-chloro-3-fluorobenzoyl)thiophene in human plasma.

  • Method A (Protein Precipitation) is a simpler, faster, and higher-throughput method, making it suitable for early-stage discovery studies where speed is critical.

  • Method B (Liquid-Liquid Extraction) offers superior sensitivity and selectivity, with less matrix effect variability. This makes it a more robust and reliable choice for later-stage clinical trials and regulatory submissions where the highest data quality is required.

The choice between these methods will depend on the specific requirements of the study, including the required sensitivity, sample throughput, and the stage of drug development. For regulated bioanalysis, the enhanced robustness of Method B would be preferable. This guide demonstrates the critical importance of a thorough and systematic approach to LC-MS/MS method validation to ensure the generation of high-quality data in support of drug development programs.

References

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • AAPS. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • National Center for Biotechnology Information. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • International Journal of Applied Pharmaceutics. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. [Link]

  • PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. [Link]

  • Chem-Orb. 3-(4-CHLORO-3-FLUOROBENZOYL)THIOPHENE — Chemical Substance Information. [Link]

  • ACS Publications. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • Agilent. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. [Link]

  • Wikipedia. Thiophene. [Link]

  • Longdom Publishing. (2023). Thiophene: An Overview of Its Properties. [Link]

  • LGC Limited. Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Structural Comparison of 3-(4-Chloro-3-fluorobenzoyl)thiophene Positional Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of Aroylthiophene Scaffolds

In modern medicinal chemistry, the 3-aroylthiophene scaffold serves as a privileged building block for designing highly selective kinase inhibitors, including agents targeting JAK1 and p38α MAPK[1][2]. Among these, 3-(4-chloro-3-fluorobenzoyl)thiophene [] and its positional isomers—such as the 3-chloro-4-fluoro and 4-chloro-2-fluoro variants[4]—present a fascinating case study in rational drug design.

While these isomers share identical molecular weights and similar lipophilicity profiles, the spatial arrangement of the chlorine and fluorine atoms on the benzoyl ring drastically alters the molecule's electronic landscape, target binding affinity, and downstream synthetic reactivity. As an application scientist, selecting the correct positional isomer is not merely a matter of steric fit; it requires a deep understanding of how halogen vectors influence non-covalent interactions within hydrophobic protein pockets.

Mechanistic Causality: Electronic Interplay and Halogen Bonding

To understand why the relative positioning of fluorine and chlorine is critical, we must examine the causality behind their physicochemical behavior.

Fluorine is the most electronegative element, yet its small van der Waals radius (1.47 Å) allows it to mimic hydrogen sterically while profoundly altering the local electron density[5]. Chlorine, being larger and more polarizable, is capable of acting as a strong electron acceptor in non-covalent interactions known as halogen bonds [6].

When chlorine is positioned at the para (4-) position and fluorine at the meta (3-) position (the 4-Cl-3-F isomer), a synergistic electronic effect occurs. The highly electronegative 3-fluorine exerts a strong inductive pull, drawing electron density away from the adjacent 4-chlorine. This inductive depletion enhances the positive electrostatic potential region—the σ -hole —on the outer tip of the chlorine atom[7]. Consequently, the 4-Cl-3-F isomer acts as a superior halogen bond donor compared to an unfluorinated analog, allowing it to form highly directional, stabilizing interactions with the backbone carbonyl oxygens of kinase hinge regions[6].

Conversely, in the 3-chloro-4-fluoro isomer, the halogen bond vector is shifted by 60 degrees. While the σ -hole is still enhanced by the adjacent fluorine, the meta-directed trajectory often leads to steric clashes with the receptor walls or completely misses the required hydrogen-bond acceptor in the target pocket.

HalogenLogic Root Positional Isomerism (Cl vs F placement) Elec Electronic Effects (Inductive Pull) Root->Elec Steric Steric Hindrance (Pocket Fit) Root->Steric Sub1 Sigma-Hole Enhancement Elec->Sub1 Sub3 Receptor Clash Steric->Sub3 Sub2 Halogen Bonding (Directional Binding) Sub1->Sub2

Caption: Logical framework of how halogen positional isomerism influences pharmacodynamics.

Quantitative Isomer Profiling

The table below summarizes the comparative physicochemical and theoretical performance metrics of the three primary positional isomers.

Property / Metric3-(4-chloro-3-fluorobenzoyl)thiophene3-(3-chloro-4-fluorobenzoyl)thiophene3-(4-chloro-2-fluorobenzoyl)thiophene
CAS Number 898771-18-1[]898771-21-6[4]898771-47-6[4]
Halogen Bond Vector Para-directed (180°)Meta-directed (120°)Para-directed (180°)
σ -Hole Strength High (F-enhanced)ModerateHigh (F-enhanced)
Carbonyl Steric Hindrance LowLowHigh (Ortho-F clash)
Typical Cross-Coupling Yield >85%>80%~65% (Steric impedance)
Primary Utility Deep hydrophobic pocket targetingSolvent-exposed region targetingConformationally restricted targets

Experimental Methodology: Self-Validating Cross-Coupling Workflow

To objectively evaluate the utility of these isomers as building blocks, researchers must functionalize the thiophene ring to build the final Active Pharmaceutical Ingredient (API). The palladium-catalyzed Suzuki-Miyaura cross-coupling is the gold standard for functionalizing heteroaryl halides[8].

However, simply running the reaction is insufficient for comparative analysis. The protocol below is designed as a self-validating system . By incorporating an internal standard (biphenyl) and conducting kinetic UPLC-MS sampling, the workflow continuously verifies catalyst integrity and objectively quantifies the differing oxidative addition rates caused by the electronic variations of the benzoyl isomers.

Workflow A Isomer Selection (e.g., 4-Cl-3-F) B Suzuki-Miyaura Cross-Coupling A->B C LC-MS Validation (Reaction Kinetics) B->C D In Vitro Assay (Target Binding) C->D E SAR Analysis D->E

Caption: Standardized workflow for synthesizing and evaluating benzoylthiophene-based APIs.

Step-by-Step Protocol: Kinetically Validated Suzuki-Miyaura Coupling

Objective: Compare the reactivity of 2-bromo derivatives of the benzoylthiophene isomers with a model arylboronic acid.

Materials:

  • Isomer Precursors: 2-bromo-3-(4-chloro-3-fluorobenzoyl)thiophene vs. 2-bromo-3-(3-chloro-4-fluorobenzoyl)thiophene (1.0 mmol each)

  • Phenylboronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)[9]

  • Base: K₂CO₃ (2.0 mmol)

  • Internal Standard: Biphenyl (0.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Procedure:

  • Reaction Preparation: In parallel 20 mL microwave vials, add the respective brominated thiophene isomer, phenylboronic acid, K₂CO₃, and the biphenyl internal standard.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, which would artificially skew the comparative yield data.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ under a positive Argon stream, seal the vials with crimp caps, and transfer to a pre-heated 90°C oil bath.

  • Self-Validating Kinetic Sampling: At t=15,30,and 60 minutes, withdraw a 10 µL aliquot using a micro-syringe. Dilute immediately in 1 mL of LC-MS grade Acetonitrile to quench the reaction.

  • Workup & Isolation: After 2 hours, cool the mixtures, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc gradient).

Conclusion & Selection Guide

The choice between 3-(4-chloro-3-fluorobenzoyl)thiophene and its positional isomers should be dictated by the target receptor's architecture. If the binding pocket requires a deep, linear halogen bond to a backbone carbonyl, the 4-chloro-3-fluoro isomer is the superior choice due to its enhanced, para-directed σ -hole. If the target pocket is shallow or requires a lateral interaction, the 3-chloro-4-fluoro isomer provides the necessary angular trajectory. By employing self-validating kinetic workflows during downstream synthesis, researchers can ensure that the electronic nuances of these isomers are fully leveraged without being masked by experimental artifacts.

References

  • Main Product - BOC Sciences: 3-(4-Chloro-3-fluorobenzoyl)thiophene - bocsci.com -
  • 3-(4-CHLORO-3-FLUOROBENZOYL)
  • WO2011112662A1 - Piperidin-4-yl azetidine derivatives as jak1 inhibitors - Google P
  • Suberone-based type I½ p38α MAPK-inhibitors - TOBIAS-lib -
  • Halogen Bonding—A Novel Interaction for Rational Drug Design?
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Public
  • Full article: The role of fluorine in medicinal chemistry - Taylor & Francis -
  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development - ACS Public
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W
  • Efficient Suzuki−Miyaura Coupling of (Hetero)

Sources

Safety Operating Guide

3-(4-Chloro-3-fluorobenzoyl)thiophene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 3-(4-Chloro-3-fluorobenzoyl)thiophene

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that the synthesis and scale-up of halogenated heterocyclic compounds do not become environmental or safety liabilities.1[1] is a highly specialized building block utilized in drug discovery and advanced materials science. Its molecular architecture—featuring a thiophene ring coupled with a di-halogenated (chloro and fluoro) benzoyl moiety—presents unique and strict disposal challenges.

When this compound is subjected to standard thermal degradation, it releases highly corrosive and toxic byproducts, including hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx). Therefore, it cannot be disposed of via standard non-halogenated waste streams. This guide provides a self-validating, step-by-step operational plan for the segregation, accumulation, and final destruction of this compound, ensuring compliance with2[2].

The Mechanistic Rationale for Halogenated Segregation

Why do we strictly segregate halogenated waste? The causality lies in the thermodynamics of incineration. Non-halogenated organics (composed of C, H, N, O) combust cleanly into CO₂ and H₂O. However, halogenated compounds like 3-(4-Chloro-3-fluorobenzoyl)thiophene require specialized rotary kiln incineration equipped with caustic scrubbing systems (e.g., NaOH scrubbers) to neutralize the acidic gases generated during thermal oxidation.3[3] not only increases disposal costs exponentially but also risks catastrophic equipment failure in standard incinerators due to severe acid corrosion.

Table 1: Waste Segregation & Compatibility Matrix

Waste CategoryTarget DestinationIncompatible MaterialsRationale
Halogenated Organics (e.g., 3-(4-Chloro-3-fluorobenzoyl)thiophene)Green-labeled Halogenated Carboy (HDPE/PTFE)Acids, Bases, Alkali Metals, Non-halogenated solventsRequires high-temp incineration with caustic scrubbing. Mixing inflates disposal costs.
Non-Halogenated Organics Black-labeled CarboyHalogenated organics, strong oxidizersCombusts cleanly; standard incineration.
Aqueous/Inorganic Blue-labeled CarboyOrganic solvents, water-reactive metalsPrevents exothermic phase-separation reactions.

Step-by-Step Laboratory Disposal Protocol

To maintain a self-validating system, every step of this protocol includes a verification check to ensure operational integrity and safety.

  • Step 1: Container Selection and Preparation

    • Action: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) carboy specifically designated for "Halogenated Organic Waste."

    • Verification: Inspect the container for prior stress fractures or chemical etching. Ensure the cap is threaded and provides a vapor-tight seal.

  • Step 2: Waste Transfer via Engineering Controls

    • Action: Transfer the 3-(4-Chloro-3-fluorobenzoyl)thiophene waste (whether as a solid powder or dissolved in a halogenated solvent like dichloromethane) into the carboy only inside an operating chemical fume hood.

    • Verification: Use a flowometer or a simple tissue test to confirm the fume hood is drawing at least 100 linear feet per minute (LFM) before opening the waste container.

  • Step 3: Real-Time Log Sheet Documentation

    • Action: Immediately update the composite waste log sheet attached to the carboy. Write the exact chemical name: "3-(4-Chloro-3-fluorobenzoyl)thiophene" and the mass/volume added. 4[4].

    • Verification: The sum of the volumes on the log sheet must accurately match the visual fill line on the carboy.

  • Step 4: Satellite Accumulation Area (SAA) Storage

    • Action: Store the tightly closed container in a designated SAA with secondary containment (e.g., a spill tray capable of holding 110% of the largest container's volume).

    • Verification: Ensure the SAA is away from direct sunlight, heat sources, and incompatible chemical storage (like strong bases or oxidizers).

  • Step 5: EHRS Collection Request

    • Action: When the container reaches 3/4 capacity, submit a waste collection request to your Environmental Health and Radiation Safety (EHRS) department. Do not exceed the standard 3[3].

Workflow Visualization

The following diagram illustrates the logical flow of halogenated waste from generation to final EPA-compliant destruction.

G Gen Waste Generation 3-(4-Chloro-3-fluorobenzoyl)thiophene Seg Waste Segregation (Halogenated Carboy) Gen->Seg Segregate from aqueous/non-halogenated Label GHS/EPA Labeling (Halogenated, Toxic) Seg->Label Log exact mass/volume SAA Satellite Accumulation Area (Secondary Containment) Label->SAA Store tightly closed EHRS EHRS/EHS Collection (At 3/4 Capacity) SAA->EHRS Maintain <25 gal limit Incineration High-Temp Incineration (Caustic Scrubbing for HCl/HF/SOx) EHRS->Incineration RCRA Compliant Disposal

Operational workflow for the segregation and disposal of halogenated thiophene derivatives.

Spill Response and Decontamination (Self-Validating)

In the event of a spill involving 3-(4-Chloro-3-fluorobenzoyl)thiophene:

  • Isolate & Evacuate: Evacuate personnel from the immediate area. If the spill is outside a fume hood, allow the lab's HVAC system to clear ambient dust/vapors.

  • Containment: Don appropriate PPE (nitrile gloves, safety goggles, lab coat). Contain the spill using inert absorbent materials (e.g., vermiculite or universal spill pads). Do not use combustible absorbents like sawdust.

  • Collection: Sweep up the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag.

  • Decontamination: Wash the affected surface with a compatible solvent (e.g., a small amount of isopropanol or mild detergent), absorbing the wash liquid into the same waste bag.

  • Validation: To validate decontamination, perform a dry wipe test on the surface and inspect it under a hand-held UV lamp (many thiophene derivatives exhibit distinct fluorescence). If fluorescence is detected, repeat the wash step.

  • Disposal: Tag the sealed bag as "Halogenated Spill Debris" and request immediate EHRS pickup.

Regulatory Grounding

Under the Resource Conservation and Recovery Act (RCRA), the EPA strictly regulates the cradle-to-grave lifecycle of halogenated organics. Facilities must ensure that compounds like 3-(4-Chloro-3-fluorobenzoyl)thiophene are routed to permitted Treatment, Storage, and Disposal Facilities (TSDFs) capable of handling the high chlorine/fluorine content via5[5]. Failure to adhere to these segregation and disposal protocols can result in severe institutional fines and environmental contamination.

References

  • 3-(4-CHLORO-3-FLUOROBENZOYL)
  • HAZARDOUS WASTE SEGREG
  • Halogenated Solvents in Labor
  • Total Organic Halogens (TOX) - Pace Analytical -
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - U.S. Environmental Protection Agency (EPA) -

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.